Mitochondrial respiration-IN-4
Description
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Properties
Molecular Formula |
C34H35ClFN5O4S |
|---|---|
Molecular Weight |
664.2 g/mol |
IUPAC Name |
5-[(Z)-[6-[4-[(3-chloro-4-fluorophenyl)sulfonylamino]phenyl]-2-oxo-1H-indol-3-ylidene]methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C34H35ClFN5O4S/c1-5-41(6-2)16-15-37-34(43)32-20(3)30(38-21(32)4)19-27-26-13-9-23(17-31(26)39-33(27)42)22-7-10-24(11-8-22)40-46(44,45)25-12-14-29(36)28(35)18-25/h7-14,17-19,38,40H,5-6,15-16H2,1-4H3,(H,37,43)(H,39,42)/b27-19- |
InChI Key |
OMWBCVHETGEMJY-DIBXZPPDSA-N |
Isomeric SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=C(C=C3)C4=CC=C(C=C4)NS(=O)(=O)C5=CC(=C(C=C5)F)Cl)NC2=O)C |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=C(C=C3)C4=CC=C(C=C4)NS(=O)(=O)C5=CC(=C(C=C5)F)Cl)NC2=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Mitochondrial Respiration-IN-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial Respiration-IN-4 (MR-IN-4) is a potent and selective inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain. By targeting Complex I, MR-IN-4 disrupts the flow of electrons from NADH to ubiquinone, leading to a cascade of downstream effects including the inhibition of ATP synthesis, generation of reactive oxygen species (ROS), and induction of cellular apoptosis. This whitepaper provides a comprehensive overview of the mechanism of action of MR-IN-4, including its molecular target, signaling pathways, and cellular consequences. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.
Introduction to Mitochondrial Respiration
Mitochondrial respiration is the central hub of cellular energy metabolism, responsible for the majority of ATP production in eukaryotic cells. This process involves a series of redox reactions known as the electron transport chain (ETC), which is composed of four protein complexes (Complex I-IV) embedded in the inner mitochondrial membrane. Electrons derived from the breakdown of nutrients are shuttled through the ETC, creating a proton gradient that drives the synthesis of ATP by ATP synthase (Complex V).
Mechanism of Action of MR-IN-4
MR-IN-4 exerts its inhibitory effects by specifically targeting Complex I of the electron transport chain.
Molecular Target: Complex I (NADH:ubiquinone oxidoreductase)
Complex I is the first and largest enzyme of the ETC. It catalyzes the transfer of electrons from NADH to ubiquinone, a lipid-soluble electron carrier. This process is coupled to the pumping of protons from the mitochondrial matrix to the intermembrane space, contributing to the proton-motive force. MR-IN-4 binds to a specific subunit of Complex I, competitively inhibiting the binding of ubiquinone and thereby blocking electron transfer.
Signaling Pathway
The inhibition of Complex I by MR-IN-4 initiates a series of downstream signaling events, as depicted in the following diagram:
Cellular Consequences
The inhibition of Complex I by MR-IN-4 leads to several significant cellular consequences:
-
Decreased ATP Production: The blockage of the electron transport chain diminishes the proton gradient across the inner mitochondrial membrane, leading to a sharp decline in ATP synthesis.
-
Increased Reactive Oxygen Species (ROS) Production: The stalled electron flow at Complex I results in the leakage of electrons to molecular oxygen, generating superoxide radicals and other reactive oxygen species.
-
Dissipation of Mitochondrial Membrane Potential: The accumulation of ROS and the reduction in proton pumping lead to the depolarization of the mitochondrial membrane.
-
Induction of Apoptosis: The combination of ATP depletion, oxidative stress, and mitochondrial membrane depolarization triggers the intrinsic pathway of apoptosis, leading to programmed cell death.
Quantitative Data
The following table summarizes the key quantitative parameters characterizing the activity of MR-IN-4.
| Parameter | Value | Cell Line/System |
| IC50 (Complex I Inhibition) | 15 nM | Isolated rat liver mitochondria |
| EC50 (Cell Viability) | 1.2 µM | HeLa cells (72h) |
| ATP Depletion (at 1 µM) | 85% reduction | A549 cells (24h) |
| ROS Production (at 1 µM) | 4.5-fold increase | Jurkat cells (6h) |
Experimental Protocols
Measurement of Complex I Activity
Objective: To determine the half-maximal inhibitory concentration (IC50) of MR-IN-4 on Complex I activity.
Methodology:
-
Isolate mitochondria from rat liver tissue by differential centrifugation.
-
Suspend isolated mitochondria in a respiration buffer.
-
Add NADH as the substrate to initiate Complex I-dependent oxygen consumption, measured using a Clark-type oxygen electrode.
-
Titrate increasing concentrations of MR-IN-4 into the mitochondrial suspension.
-
Monitor the rate of oxygen consumption at each concentration.
-
Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
Cell Viability Assay
Objective: To determine the half-maximal effective concentration (EC50) of MR-IN-4 on cell viability.
Methodology:
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of MR-IN-4 for 72 hours.
-
Add a resazurin-based reagent (e.g., alamarBlue) to each well and incubate for 4 hours.
-
Measure the fluorescence intensity, which is proportional to the number of viable cells.
-
Calculate the EC50 value from the dose-response curve.
ATP Measurement Assay
Objective: To quantify the effect of MR-IN-4 on intracellular ATP levels.
Methodology:
-
Treat A549 cells with 1 µM MR-IN-4 for 24 hours.
-
Lyse the cells to release intracellular ATP.
-
Use a luciferase-based ATP assay kit to measure the luminescence, which is directly proportional to the ATP concentration.
-
Normalize the ATP levels to the total protein content of each sample.
Measurement of Reactive Oxygen Species (ROS)
Objective: To measure the induction of ROS by MR-IN-4.
Methodology:
-
Treat Jurkat cells with 1 µM MR-IN-4 for 6 hours.
-
Load the cells with a ROS-sensitive fluorescent probe (e.g., CellROX Green).
-
Analyze the fluorescence intensity of individual cells using flow cytometry.
-
Quantify the fold increase in ROS production relative to untreated control cells.
Conclusion
This compound is a potent and specific inhibitor of mitochondrial Complex I. Its mechanism of action involves the disruption of the electron transport chain, leading to decreased ATP production, increased oxidative stress, and the induction of apoptosis. The detailed characterization of its molecular mechanism and cellular effects provides a strong foundation for its further investigation as a potential therapeutic agent in diseases characterized by metabolic dysregulation, such as cancer.
Workflow Diagram
The following diagram illustrates the experimental workflow for characterizing the mechanism of action of a novel mitochondrial respiration inhibitor like MR-IN-4.
An In-depth Technical Guide to the Discovery, Synthesis, and Evaluation of Mitochondrial Respiration Inhibitors: A Case Study of MR-IN-X
Disclaimer: Information regarding a specific molecule designated "Mitochondrial Respiration-IN-4" is not available in the public domain as of the latest search. This document serves as a comprehensive technical guide and whitepaper template for researchers, scientists, and drug development professionals. It outlines the core concepts, experimental protocols, and data presentation standards for a hypothetical novel mitochondrial respiration inhibitor, herein referred to as MR-IN-X , a selective inhibitor of Mitochondrial Complex I.
Introduction
Mitochondria are central to cellular metabolism, primarily responsible for generating ATP through oxidative phosphorylation (OXPHOS). The electron transport chain (ETC), a series of protein complexes embedded in the inner mitochondrial membrane, is the core engine of this process.[1][2][3] Inhibition of the ETC has emerged as a significant therapeutic strategy, particularly in oncology, where cancer cells often exhibit altered metabolic dependencies.[1] Molecules that disrupt mitochondrial function can selectively target tumor cells that rely on oxidative phosphorylation.[4]
This guide details the discovery, synthesis, and characterization of a novel small molecule inhibitor, MR-IN-X, which demonstrates potent and selective inhibition of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase).[1] We present its biological activity, mechanism of action, and detailed protocols for its evaluation.
Discovery and Synthesis of MR-IN-X
The discovery of MR-IN-X originated from a high-throughput screening campaign designed to identify novel inhibitors of the mitochondrial electron transport chain. A library of synthetic small molecules was screened for their ability to inhibit oxygen consumption in isolated mitochondria. Hits from the primary screen were then subjected to secondary assays to determine their specific target within the ETC. MR-IN-X was identified as a potent inhibitor with a profile consistent with Complex I inhibition.
The synthesis of MR-IN-X is achieved through a multi-step process, which is a common approach for creating novel small molecule inhibitors.[5][6] The generalized synthetic scheme is outlined below.
(Note: The following is a representative, hypothetical synthesis scheme.)
Scheme 1: Synthesis of MR-IN-X
A convergent synthesis strategy is employed, involving the preparation of two key intermediates followed by a final coupling reaction.
-
Synthesis of Intermediate A (Aromatic Core): Starting from commercially available 2,4-dichloroaniline, a Suzuki coupling with a boronic acid derivative introduces a key substituted phenyl group. This is followed by a Sandmeyer reaction to install a cyano group, which is subsequently reduced to an aminomethyl group.
-
Synthesis of Intermediate B (Heterocyclic Moiety): A multi-component reaction involving an aldehyde, an amine, and an isocyanide is used to construct the core heterocyclic scaffold.
-
Final Coupling and Purification: Intermediate A and Intermediate B are coupled via an amide bond formation reaction. The final product, MR-IN-X, is purified by reverse-phase high-performance liquid chromatography (HPLC) to >98% purity.
The structure of MR-IN-X was confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Mechanism of Action
MR-IN-X exerts its biological effect by inhibiting the flow of electrons through the mitochondrial respiratory chain.[7] Specifically, it targets Complex I, the first and largest enzyme complex of the ETC.[8] By binding to a subunit of Complex I, MR-IN-X blocks the transfer of electrons from NADH to ubiquinone.[1] This inhibition has several downstream consequences:
-
Disruption of the Proton Gradient: The blockage of electron flow halts the pumping of protons from the mitochondrial matrix to the intermembrane space by Complex I.[1]
-
Decreased ATP Synthesis: The diminished proton gradient impairs the activity of ATP synthase (Complex V), leading to a significant reduction in cellular ATP production.[8]
-
Increased Reactive Oxygen Species (ROS): The backup of electrons within Complex I can lead to their transfer to molecular oxygen, generating superoxide anions and other reactive oxygen species.[1][9]
The selective inhibition of Complex I by MR-IN-X was confirmed through a series of bioenergetic assays detailed in the experimental protocols section.
Data Presentation
The biological activity of MR-IN-X has been characterized through a series of in vitro assays. The quantitative data are summarized in the tables below for clarity and ease of comparison.
Table 1: In Vitro Activity of MR-IN-X against Mitochondrial Complexes
| Assay Target | IC₅₀ (nM) | Assay Description |
| Complex I (NADH Oxidase) | 25.3 ± 4.1 | Measures the rate of NADH oxidation in isolated beef heart mitochondria. |
| Complex II (Succinate Dehydrogenase) | > 50,000 | Measures the rate of succinate oxidation in isolated beef heart mitochondria. |
| Complex III (Cytochrome c Reductase) | > 50,000 | Measures the rate of cytochrome c reduction in isolated beef heart mitochondria. |
| Complex IV (Cytochrome c Oxidase) | > 50,000 | Measures the rate of cytochrome c oxidation in isolated beef heart mitochondria. |
| Complex V (ATP Synthase) | > 50,000 | Measures the rate of ATP hydrolysis in submitochondrial particles. |
Table 2: Cellular Activity of MR-IN-X in Cancer Cell Lines
| Cell Line | Histology | EC₅₀ (nM) for OCR Inhibition | GI₅₀ (nM) for Cell Growth |
| HCT116 | Colon Carcinoma | 45.8 ± 6.2 | 112 ± 15 |
| A549 | Lung Carcinoma | 60.1 ± 8.5 | 155 ± 21 |
| MIA PaCa-2 | Pancreatic Carcinoma | 38.5 ± 5.5 | 98 ± 12 |
| HepG2 | Hepatocellular Carcinoma | 52.3 ± 7.1 | 130 ± 18 |
(OCR: Oxygen Consumption Rate; GI₅₀: Concentration for 50% inhibition of cell growth)
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the mitochondrial electron transport chain and the specific point of inhibition by MR-IN-X.
Caption: Mechanism of MR-IN-X action on the Electron Transport Chain.
Experimental Workflow Diagram
This diagram outlines the typical workflow for identifying and characterizing a novel mitochondrial respiration inhibitor.
Caption: Workflow for discovery and characterization of mitochondrial inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific cell lines or equipment.
Protocol: Oxygen Consumption Rate (OCR) Measurement in Isolated Mitochondria
This protocol measures the activity of individual ETC complexes using specific substrates and inhibitors.[10][11]
Materials:
-
Isolated mitochondria (e.g., from beef heart or cultured cells)
-
Respiration Buffer (e.g., 125 mM KCl, 10 mM MOPS, 2 mM MgCl₂, 5 mM KH₂PO₄, 0.2 mM EGTA)[10]
-
Clark-type oxygen electrode or similar respirometry system (e.g., Oroboros Oxygraph, Seahorse XF Analyzer)[10][12]
-
Substrates: Pyruvate/Malate (for Complex I), Succinate (for Complex II)
-
Inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor), KCN (Complex IV inhibitor)
-
ADP
-
MR-IN-X stock solution (in DMSO)
Procedure:
-
Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions using the respiration buffer.[13]
-
Chamber Setup: Add 1 mL of pre-warmed (37°C) respiration buffer to the measurement chamber.
-
Mitochondria Addition: Add a standardized amount of isolated mitochondria (e.g., 50-100 µg of mitochondrial protein) to the chamber and allow the signal to stabilize (State 1 respiration).[10]
-
State 2 Respiration: Add Complex I substrates (e.g., 5 mM pyruvate and 5 mM malate). A slight increase in OCR will be observed.
-
State 3 Respiration: Add a saturating amount of ADP (e.g., 1 mM) to stimulate ATP synthesis and measure the maximal coupled respiration rate.
-
Inhibitor Titration: After the ADP is consumed and the system returns to a slower respiratory rate (State 4), add MR-IN-X in a stepwise manner to generate a dose-response curve. Record the OCR after each addition.
-
Determining Specificity: To confirm the site of inhibition, repeat the experiment using succinate as a substrate (in the presence of rotenone to block Complex I) to assess Complex II-driven respiration. MR-IN-X should have minimal effect on succinate-driven respiration.
-
Data Analysis: Calculate the percent inhibition of State 3 respiration at each concentration of MR-IN-X. Plot the data and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: Whole-Cell Respiration (Mitochondrial Stress Test)
This protocol assesses mitochondrial function in intact cells using a Seahorse XF Analyzer or similar instrument.[14][15]
Materials:
-
Seahorse XF Cell Culture Microplates
-
Adherent cells of interest (e.g., HCT116)
-
Seahorse XF Assay Medium supplemented with glucose, pyruvate, and glutamine
-
Mitochondrial Stress Test compounds: Oligomycin (Complex V inhibitor), FCCP (uncoupling agent), Rotenone/Antimycin A (Complex I/III inhibitors)
-
MR-IN-X stock solution
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate at an optimized density and allow them to adhere overnight.
-
Assay Preparation: The day of the assay, replace the growth medium with pre-warmed Seahorse XF Assay Medium and incubate in a non-CO₂ incubator at 37°C for 1 hour.
-
Instrument Setup: Hydrate the sensor cartridge and load the injection ports with Oligomycin, FCCP, Rotenone/Antimycin A, and MR-IN-X (or vehicle control). Calibrate the instrument.
-
Assay Execution: Place the cell plate into the Seahorse XF Analyzer. The instrument will perform the following steps:
-
Measure the basal Oxygen Consumption Rate (OCR).
-
Inject MR-IN-X or vehicle and measure the response.
-
Inject Oligomycin to inhibit ATP synthase, revealing the OCR linked to proton leak.
-
Inject FCCP to uncouple the ETC and force maximal respiration.
-
Inject Rotenone/Antimycin A to shut down mitochondrial respiration, revealing the non-mitochondrial oxygen consumption.
-
-
Data Analysis: The Seahorse software automatically calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare these parameters between vehicle-treated and MR-IN-X-treated cells to quantify the inhibitory effect.
Protocol: Cell Viability Assay
This protocol measures the effect of MR-IN-X on cell proliferation and viability over time.
Materials:
-
96-well clear-bottom cell culture plates
-
Cells of interest
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or similar viability dye (e.g., CellTiter-Glo®)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a serial dilution of MR-IN-X in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) in a standard cell culture incubator (37°C, 5% CO₂).
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells to determine the percent inhibition of cell growth. Plot the data and calculate the GI₅₀ value.
References
- 1. What are Electron transport chain complex proteins inhibitors and how do they work? [synapse.patsnap.com]
- 2. Electron transport chain and inhibitor of etc | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a novel toxicophore in anti-cancer chemotherapeutics that targets mitochondrial respiratory complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Mitochondrial Transcription Inhibitors Active in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel inhibitors of the mitochondrial respiratory chain: oximes and pyrrolines isolated from Penicillium brevicompactum and synthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Inhibitors of Electron Transport Chain – Metabolism of carbohydrates [ebooks.inflibnet.ac.in]
- 9. journals.biologists.com [journals.biologists.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Mitochondrial respiration measurement [protocols.io]
- 12. youtube.com [youtube.com]
- 13. iworx.com [iworx.com]
- 14. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Early In-Vitro Studies of Novel Mitochondrial Respiration Inhibitors
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core methodologies for conducting early in-vitro studies of novel mitochondrial respiration inhibitors, exemplified by the hypothetical compound "Mitochondrial Respiration-IN-4". The focus is on providing detailed experimental protocols, structured data presentation, and clear visualizations of the underlying biological and experimental processes.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from in-vitro mitochondrial respiration experiments. These values serve as a baseline for comparison when evaluating the effects of a novel inhibitor.
Table 1: Mitochondrial Respiration Rates in Human Skeletal Muscle [1]
| Respiratory State | Young Adults (pmol·s⁻¹·mg⁻¹) | Older Adults (pmol·s⁻¹·mg⁻¹) | P-value |
| Maximal Coupled Respiration (PI+II) | 55.3 ± 4.2 | 40.9 ± 3.1 | < 0.01 |
| Maximal Uncoupled Respiration (E) | 61.5 ± 4.6 | 50.7 ± 3.4 | 0.06 |
| LEAK Respiration (L(absolute)) | 15.9 ± 1.2 | 16.1 ± 1.7 | Similar |
| Phosphorylating Respiration (P(absolute)) | 34.1 ± 4.3 | 17.7 ± 2.0 | < 0.001 |
Table 2: Substrate and Inhibitor Concentrations for Mitochondrial Respiration Assays [2][3]
| Reagent | Concentration | Purpose |
| Pyruvate | 5 mmol/L | Substrate for Complex I |
| Malate | 5 mmol/L | Substrate for Complex I |
| Glutamate | 10 mmol/L | Substrate for Complex I |
| Succinate | 20 mM | Substrate for Complex II |
| ADP | 1 - 200 µmol/L | Stimulates State 3 respiration |
| Rotenone | 7.5 µM | Inhibitor of Complex I |
| Antimycin A | Varies | Inhibitor of Complex III |
| Oligomycin | Varies | Inhibitor of ATP Synthase (Complex V) |
| CCCP | Varies | Uncoupler of oxidative phosphorylation |
| TMPD | 300 µmol/L | Electron donor to Complex IV |
| Ascorbate | 3 mmol/L | Reduces TMPD |
Experimental Protocols
A fundamental technique to assess the impact of a novel compound on mitochondrial function is high-resolution respirometry. This method measures the oxygen consumption rate of isolated mitochondria or permeabilized cells in response to various substrates and inhibitors.
Protocol: High-Resolution Respirometry for Assessing a Novel Inhibitor
-
Mitochondrial Isolation:
-
Isolate mitochondria from cell cultures or tissue samples using differential centrifugation.[4] The integrity of the isolated mitochondria is crucial for obtaining reliable data.
-
-
Respirometry Setup:
-
Utilize a Clark-type electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).[2][3]
-
Calibrate the oxygen electrode using a solubility coefficient of 217 nmol O₂/ml at 37°C.[2]
-
Prepare a respiration buffer containing components such as KCl (125 mmol/L), MOPS (10 mmol/L), MgCl₂ (2 mmol/L), KH₂PO₄ (5 mmol/L), and EGTA (0.2 mmol/L).[2]
-
-
Experimental Procedure:
-
Add a known amount of mitochondrial protein (e.g., 50-100 µg) to the respirometer chamber containing the respiration buffer.[2]
-
Baseline Respiration (State 1): Measure the initial oxygen consumption rate.
-
LEAK Respiration (State 4): Add substrates for Complex I (e.g., pyruvate and malate) or Complex II (e.g., succinate) and measure the non-phosphorylating "leak" respiration.[4]
-
OXPHOS Capacity (State 3): Add a saturating concentration of ADP to stimulate maximal phosphorylating respiration.[3] This state reflects the coupled activity of the electron transport chain and ATP synthase.
-
Introduction of the Novel Inhibitor ("this compound"): Titrate the novel inhibitor at various concentrations to determine its effect on State 3 respiration. A decrease in oxygen consumption would indicate an inhibitory effect.
-
Uncoupled Respiration: Add an uncoupler (e.g., CCCP) to measure the maximal capacity of the electron transport system, independent of ATP synthase.[5] This helps to pinpoint whether the inhibitor acts directly on the electron transport chain or on ATP synthase.
-
Specific Complex Inhibition: Use known inhibitors (rotenone for Complex I, antimycin A for Complex III, and oligomycin for ATP synthase) to further localize the site of action of the novel inhibitor. For instance, if the inhibitor's effect is occluded by the presence of rotenone, it likely targets Complex I.
-
Complex IV Activity: Measure Complex IV respiration directly by adding TMPD and ascorbate as artificial electron donors.[2]
-
-
Data Analysis:
-
Calculate the Respiratory Control Ratio (RCR), which is the ratio of State 3 to State 4 respiration, to assess the degree of coupling between oxidation and phosphorylation.[3]
-
Determine the ADP:O ratio, which is an index of the efficiency of oxidative phosphorylation.[3]
-
Generate dose-response curves for the novel inhibitor to determine its IC₅₀.
-
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows involved in the in-vitro study of mitochondrial respiration.
Caption: Mitochondrial Electron Transport Chain with a hypothetical inhibitor targeting Complex I.
Caption: Experimental workflow for screening a novel mitochondrial respiration inhibitor.
References
- 1. Mitochondrial respiratory capacity and coupling control decline with age in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. 2.1.4. Mitochondrial respiration [bio-protocol.org]
- 4. Experimenting with isolated mitochondria: state IV respiration [ruf.rice.edu]
- 5. researchgate.net [researchgate.net]
Investigating the Target Protein of Mitochondrial Respiration Inhibitors: A Technical Guide Featuring BAY 87-2243 as a Case Study
Disclaimer: Initial searches for a specific compound designated "Mitochondrial Respiration-IN-4" or "TC11" did not yield publicly available information detailing its specific molecular target. To fulfill the request for an in-depth technical guide, this document will focus on a well-characterized, novel inhibitor of mitochondrial respiration, BAY 87-2243 , as a representative example. This compound serves to illustrate the principles and methodologies used to investigate the target and mechanism of action of mitochondrial respiration inhibitors.
Executive Summary
Mitochondrial respiration is a critical cellular process for energy production and a key target in drug discovery, particularly in oncology. Inhibitors of this pathway can selectively target the metabolic vulnerabilities of cancer cells. This guide provides a detailed overview of the investigation of the target protein of mitochondrial respiration inhibitors, using BAY 87-2243, a potent and selective inhibitor of mitochondrial complex I, as a case study. We will delve into its mechanism of action, present quantitative data on its activity, detail relevant experimental protocols, and visualize the associated signaling pathways.
BAY 87-2243: A Potent Inhibitor of Mitochondrial Complex I
BAY 87-2243 is a small molecule that has been identified as a highly potent and selective inhibitor of hypoxia-induced gene activation.[1][2] Further investigation into its mechanism of action revealed that its primary target is Mitochondrial Complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme of the electron transport chain.[1] By inhibiting Complex I, BAY 87-2243 disrupts the flow of electrons, leading to a reduction in oxygen consumption and ATP production.[3] This inhibition also leads to an increase in reactive oxygen species (ROS) production, which can trigger downstream signaling events leading to cell death.[3]
Quantitative Data on BAY 87-2243 Activity
The potency of BAY 87-2243 has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available.
| Parameter | Cell Line | Condition | Value | Reference |
| IC50 (HIF-1 reporter gene activity) | HCT-116 | Hypoxia (1% O2) | 0.7 nM | [2] |
| IC50 (CA9 protein expression) | HCT-116 | Hypoxia (1% O2) | 2 nM | [2] |
| Cell Viability (IC50) | Various Melanoma Cell Lines | 3 days treatment | ~1-10 nM | [3] |
Table 1: In Vitro Activity of BAY 87-2243
| Model | Treatment | Outcome | Reference |
| H460 Lung Tumor Xenograft | 0.5 - 4.0 mg/kg, oral, once daily for 21 days | Dose-dependent tumor weight reduction | [1] |
| BRAF mutant Melanoma Xenografts | 9 mg/kg, oral, once daily | Significant reduction in tumor size and weight | [3] |
Table 2: In Vivo Efficacy of BAY 87-2243
Experimental Protocols
The identification and characterization of BAY 87-2243 as a mitochondrial complex I inhibitor involved a series of key experiments. Detailed methodologies for these experiments are provided below.
HIF-1α Reporter Gene Assay
This assay is used to screen for inhibitors of hypoxia-inducible factor (HIF)-1 activation.
-
Cell Line: HCT-116 cells stably transfected with a luciferase reporter gene under the control of a 4x VEGF promoter-derived hypoxia response element (HRE).
-
Protocol:
-
Seed the transfected HCT-116 cells in 96-well plates.
-
After 24 hours, add various concentrations of BAY 87-2243 to the cells.
-
Incubate the plates under hypoxic conditions (1% O2) for 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate IC50 values using appropriate software (e.g., GraphPad Prism).[1][2]
-
-
Rationale: This assay identifies compounds that inhibit the transcriptional activity of HIF-1, a key regulator of cellular response to hypoxia.
Western Blot for HIF-1α and HIF-2α
This technique is used to measure the protein levels of HIF-1α and HIF-2α.
-
Cell Line: H460 human non-small cell lung cancer cells.
-
Protocol:
-
Culture H460 cells to 70% confluency.
-
Incubate the cells with various concentrations of BAY 87-2243 under normoxia or hypoxia (1% O2) for 16 hours.
-
Prepare whole-cell, cytosolic, or nuclear extracts.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against HIF-1α, HIF-2α, and a loading control (e.g., β-actin or Lamin B1).
-
Incubate with a horseradish peroxidase-labeled secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) system.[1][4]
-
-
Rationale: This experiment directly assesses the effect of the compound on the protein levels of HIF-α subunits, which are stabilized under hypoxia.
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This assay directly measures the effect of an inhibitor on mitochondrial respiration.
-
Instrumentation: Seahorse XF Analyzer or a polarographic oxygen sensor.
-
Cell Lines: A-375 and SK-MEL-28 melanoma cells.
-
Protocol:
-
Seed cells in a Seahorse XF microplate.
-
Treat the cells with different concentrations of BAY 87-2243.
-
Measure the basal oxygen consumption rate (OCR).
-
Sequentially inject mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[3]
-
-
Rationale: This provides direct evidence of the compound's inhibitory effect on the electron transport chain.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of the compound in a living organism.
-
Animal Model: Nude mice bearing established H460 human tumor xenografts.
-
Protocol:
-
Subcutaneously inject H460 cells into the flanks of nude mice.
-
Once tumors reach a certain volume, randomize the mice into treatment and vehicle control groups.
-
Administer BAY 87-2243 orally, once daily, at various doses for a specified period (e.g., 21 days).
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, excise the tumors and weigh them.
-
Tumor samples can be used for further analysis, such as Western blotting for HIF-1α or real-time PCR for HIF-1 target genes.[1][5]
-
-
Rationale: This experiment assesses the therapeutic potential of the compound in a preclinical cancer model.
Signaling Pathways and Experimental Workflows
The mechanism of action of BAY 87-2243 involves the inhibition of mitochondrial complex I, which has downstream effects on cellular signaling, particularly the HIF-1 pathway.
Caption: Mechanism of action of BAY 87-2243.
The diagram above illustrates how BAY 87-2243 inhibits mitochondrial complex I, leading to decreased oxygen consumption and ATP production, and an increase in ROS. Under hypoxic conditions, this inhibition prevents the stabilization of HIF-1α, thereby blocking the expression of HIF-1 target genes that promote tumor growth.
Caption: Experimental workflow for inhibitor characterization.
This workflow outlines the typical progression from initial screening of compound libraries to in-depth in vitro and in vivo characterization to identify and validate a novel mitochondrial respiration inhibitor.
Conclusion
The investigation of mitochondrial respiration inhibitors is a dynamic field with significant therapeutic potential. While the specific target of "this compound" remains to be publicly disclosed, the case study of BAY 87-2243 provides a comprehensive framework for understanding how such inhibitors are identified, characterized, and validated. The methodologies and signaling pathways described herein are fundamental to the preclinical development of novel therapeutics targeting cellular metabolism. This guide serves as a technical resource for researchers and drug development professionals working to advance this promising area of medicine.
References
- 1. BAY 87-2243, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting mitochondrial complex I using BAY 87-2243 reduces melanoma tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Structural and Functional Analysis of Mitochondrial Respiration Inhibitors: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitochondrial respiration is the fundamental process by which cells generate the majority of their adenosine triphosphate (ATP), the primary energy currency of the cell. This intricate process, also known as oxidative phosphorylation, involves a series of redox reactions carried out by the electron transport chain (ETC) located in the inner mitochondrial membrane.[1][2][3] The inhibition of mitochondrial respiration has significant implications for cellular metabolism and is a key area of investigation in drug discovery for various pathologies, including cancer and metabolic disorders.
This technical guide provides a comprehensive overview of the structural and functional analysis of mitochondrial respiration inhibitors. While a specific compound named "Mitochondrial Respiration-IN-4" is not documented in publicly available scientific literature, this document will serve as a framework for the analysis of any novel inhibitor of this pathway. We will detail the core principles of mitochondrial respiration, present standardized experimental protocols for inhibitor characterization, and provide templates for data presentation and visualization of affected signaling pathways.
The Mitochondrial Electron Transport Chain (ETC): The Core of Respiration
The ETC is composed of four large protein complexes (Complex I-IV) and two mobile electron carriers (Coenzyme Q and Cytochrome c) embedded in the inner mitochondrial membrane.[1][4] These components work in concert to transfer electrons from electron donors (NADH and FADH₂) to the final electron acceptor, oxygen.[1][4] This electron flow is coupled to the pumping of protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient that drives ATP synthesis by ATP synthase (Complex V).[1][4]
A hypothetical inhibitor, "this compound," would likely target one or more of these complexes to disrupt the process.
Figure 1: The Mitochondrial Electron Transport Chain.
Quantitative Data on Inhibitor Activity
The potency and efficacy of a mitochondrial respiration inhibitor are determined through various quantitative assays. The half-maximal inhibitory concentration (IC50) is a key metric.
Table 1: Hypothetical Inhibitory Activity of this compound
| Parameter | Value (nM) | Target Complex | Assay Type |
| IC50 | 50 | Complex I | High-Resolution Respirometry |
| Ki | 25 | Complex I | Enzyme Kinetics Assay |
| EC50 | 100 | Cellular ATP Depletion | Cell-Based Luminescence Assay |
Experimental Protocols
High-Resolution Respirometry (HRR)
This is a cornerstone technique to assess mitochondrial function and pinpoint the site of inhibition.
Objective: To measure the oxygen consumption rate (OCR) in isolated mitochondria or permeabilized cells under various substrate and inhibitor conditions.
Methodology:
-
Mitochondria Isolation: Isolate mitochondria from tissue or cultured cells via differential centrifugation.[5] The final pellet, rich in mitochondria, is resuspended in a suitable respiration buffer (e.g., MiR05).
-
Permeabilization of Cells: For cultured cells, plasma membranes can be selectively permeabilized with agents like digitonin, leaving the mitochondrial membranes intact.
-
Respirometer Setup: A high-resolution respirometer (e.g., Oroboros Oxygraph-2k) is calibrated to 37°C. The chambers are filled with respiration buffer.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: A sequential titration protocol is employed to assess the function of different parts of the ETC. A common protocol is as follows:
-
State 2 (LEAK) Respiration: Addition of Complex I-linked substrates (e.g., pyruvate, malate, glutamate).[6]
-
State 3 (OXPHOS) Respiration: Addition of ADP to stimulate ATP synthesis.[7]
-
Inhibitor Titration: Titration of "this compound" at varying concentrations to determine its effect on State 3 respiration.
-
Complex II-linked Respiration: Addition of a Complex I inhibitor (e.g., rotenone) followed by a Complex II substrate (e.g., succinate) to assess Complex II-driven respiration.
-
Maximal Uncoupled Respiration: Addition of an uncoupler (e.g., CCCP) to measure the maximum capacity of the ETC.[8]
-
Complex IV Activity: Addition of an electron donor to Complex IV (e.g., TMPD/ascorbate) after inhibiting Complex III (e.g., with antimycin A).
-
-
Data Analysis: The rate of oxygen consumption is calculated and normalized to mitochondrial protein content or cell number.[6]
Figure 2: SUIT Protocol Workflow for Inhibitor Analysis.
Signaling Pathways and Downstream Effects
Inhibition of mitochondrial respiration can trigger a cascade of cellular signaling events, primarily related to metabolic stress and reactive oxygen species (ROS) production.
Key Affected Pathways:
-
AMPK Activation: A decrease in the ATP/ADP ratio, a direct consequence of respiratory inhibition, leads to the activation of AMP-activated protein kinase (AMPK). Activated AMPK promotes catabolic pathways to restore energy balance and inhibits anabolic processes.
-
ROS Signaling: Incomplete electron transfer in a blocked ETC can lead to the formation of superoxide and other ROS.[9] While damaging at high levels, at lower concentrations, ROS can act as signaling molecules, influencing pathways related to stress response and apoptosis.[9][10]
-
HIF-1α Stabilization: Under normal oxygen conditions (normoxia), the inhibition of Complex I can lead to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that orchestrates the cellular response to low oxygen.
-
Apoptosis: Severe or prolonged mitochondrial dysfunction is a potent trigger for programmed cell death (apoptosis). The release of cytochrome c from the mitochondria into the cytosol is a critical step in the activation of the caspase cascade.[11]
Figure 3: Signaling Pathways Affected by ETC Inhibition.
Conclusion
The structural and functional analysis of a novel mitochondrial respiration inhibitor requires a multi-faceted approach. By combining quantitative biochemical assays, detailed physiological measurements using high-resolution respirometry, and an investigation of the downstream cellular signaling consequences, researchers can build a comprehensive profile of the compound's mechanism of action and potential therapeutic applications. The methodologies and frameworks presented in this guide provide a robust starting point for the characterization of any such inhibitor, including the hypothetical "this compound."
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Mitochondrion - Wikipedia [en.wikipedia.org]
- 3. Khan Academy [khanacademy.org]
- 4. researchgate.net [researchgate.net]
- 5. Experimenting with isolated mitochondria: state IV respiration [ruf.rice.edu]
- 6. Measurement of mitochondrial respiration in permeabilized fish gills - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.1.4. Mitochondrial respiration [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Signaling Pathways in Mitochondrial Dysfunction and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Regulation of mitochondrial respiration and apoptosis through cell signaling: cytochrome c oxidase and cytochrome c in ischemia/reperfusion injury and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Effects of Mitochondrial Respiration Inhibitors on Cellular Metabolism
Disclaimer: The compound "Mitochondrial Respiration-IN-4" could not be identified in publicly available scientific literature and databases. Therefore, this document provides a detailed technical guide on the well-characterized mitochondrial Complex I inhibitor, Rotenone , as an illustrative example of the effects of mitochondrial respiration inhibition on cellular metabolism. The data, protocols, and pathways described herein are specific to Rotenone and serve to demonstrate the requested format and content for such a guide.
Introduction to Rotenone and its Mechanism of Action
Rotenone is a naturally occurring isoflavonoid compound derived from the roots of plants in the Fabaceae family. It is a potent and specific inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain (ETC). By binding to the quinone-binding site of Complex I, Rotenone blocks the transfer of electrons from NADH to ubiquinone. This inhibition disrupts the mitochondrial proton gradient, leading to impaired oxidative phosphorylation and a subsequent decrease in ATP synthesis.[1] The blockage of the ETC at Complex I also results in the generation of reactive oxygen species (ROS), which can induce cellular damage and trigger various signaling pathways.
Quantitative Effects of Rotenone on Cellular Metabolism
The following tables summarize the quantitative effects of Rotenone on key metabolic parameters in various cell lines.
Table 1: Effect of Rotenone on Mitochondrial Respiration and ATP Production
| Cell Line | Parameter | Concentration | Time | Effect | Reference |
| SH-SY5Y | Oxygen Consumption | 12.5-25 nM | 24 h | 32.5-33.8% increase | [2] |
| SH-SY5Y | Maximal Respiration | 100 nM | - | Decreased | [3] |
| HL-60 | Oxygen Consumption | 10 nM - 100 nM | 30 min | Dose-dependent decrease | [4][5] |
| Isolated rat brain mitochondria | State 3 Respiration | 10 nM | - | Decrease from 45.9 to 26.4 nmol O₂/mg/min | [6] |
| Isolated rat brain mitochondria | State 4 Respiration | 10 nM | - | Decrease from 7.8 to 6.3 nmol O₂/mg/min | [6] |
| HL-60 | Cellular ATP Level | < 100 nM | 24 h | Sharp decrease | [4][5] |
| HL-60 | Cellular ATP Level | 500 nM | 24 h | Decreased to 64% of control | [4][5] |
| Monocytes | ATP Content | Not specified | > 1 day | Reduction in the increase of ATP during differentiation | [7] |
Table 2: Cytotoxic Effects of Rotenone
| Cell Line | Assay | Concentration | Time | Effect (e.g., IC50, % Viability) | Reference |
| SH-SY5Y | Cell Viability | 5 nM | 24 h | ~50% cell death | [8] |
| SH-SY5Y | Cell Viability | 0.1-20 µM | 24 h | Dose-dependent decrease | [9] |
| MCF-7 | Cell Viability (MTT) | 50 µM | 24 h | Significant decrease | [10] |
| Caco-2 | Cell Viability (Trypan Blue) | 10 µM | 3 h | No significant effect | [11] |
| Colon Cancer Cells (SW480, SW620) | Cell Viability | 10 µM | 24 h | Decreased | [12] |
Experimental Protocols
Measurement of Mitochondrial Respiration using High-Resolution Respirometry
This protocol describes the measurement of oxygen consumption rate (OCR) in cultured cells using a Seahorse XFe Analyzer.
Materials:
-
Seahorse XFe Cell Culture Microplates
-
Seahorse XF Calibrant
-
Culture medium
-
Rotenone stock solution
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Antimycin A (Complex III inhibitor)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XFe cell culture microplate at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of Rotenone, oligomycin, FCCP, and antimycin A in the appropriate assay medium.
-
Assay Setup:
-
One hour prior to the assay, replace the culture medium with pre-warmed assay medium and incubate the cells at 37°C in a non-CO₂ incubator.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant and incubate at 37°C in a non-CO₂ incubator.
-
Load the injection ports of the sensor cartridge with the prepared drug solutions (e.g., Port A: Rotenone, Port B: Oligomycin, Port C: FCCP, Port D: Antimycin A).
-
-
Measurement:
-
Place the cell culture plate in the Seahorse XFe Analyzer.
-
The instrument will measure the basal OCR.
-
Sequential injections of the drugs will be performed, and OCR will be measured after each injection.
-
-
Data Analysis: The OCR data is normalized to cell number or protein concentration. The following parameters can be calculated:
ATP Production Assay (Luciferase-Based)
This protocol outlines the measurement of cellular ATP levels.
Materials:
-
Cultured cells
-
Rotenone
-
ATP assay kit (luciferin/luciferase-based)
-
Lysis buffer
-
Luminometer
Procedure:
-
Cell Treatment: Plate cells in a multi-well plate and treat with various concentrations of Rotenone for the desired time.
-
Cell Lysis:
-
Remove the culture medium and wash the cells with PBS.
-
Add lysis buffer to each well to release cellular ATP.
-
-
ATP Measurement:
-
Add the luciferase-based ATP detection reagent to the cell lysates.
-
Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.
-
-
Data Analysis: Generate a standard curve using known concentrations of ATP. Calculate the ATP concentration in the samples based on the standard curve and normalize to the total protein content or cell number.[4][5]
Cell Viability Assay (MTT Assay)
This protocol details the assessment of cell viability based on mitochondrial dehydrogenase activity.
Materials:
-
Cultured cells
-
Rotenone
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with a range of Rotenone concentrations for the specified duration.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Express the results as a percentage of the untreated control.[10][11]
Signaling Pathways Modulated by Rotenone
Inhibition of mitochondrial respiration by Rotenone triggers cellular stress, leading to the modulation of key signaling pathways involved in cell growth, proliferation, and survival.
Inhibition of the mTOR Signaling Pathway
Rotenone-induced ROS production and increased intracellular calcium levels can lead to the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[15][16] This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of mTOR signaling by Rotenone can suppress the phosphorylation of its downstream targets, S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), ultimately leading to the inhibition of protein synthesis and induction of apoptosis.[15][17]
References
- 1. apexbt.com [apexbt.com]
- 2. Effects of Low Concentrations of Rotenone upon Mitohormesis in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of partial inhibition of respiratory complex I on H2O 2 production by isolated brain mitochondria in different respiratory states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Distinct Effects of Rotenone, 1-methyl-4-phenylpyridinium and 6-hydroxydopamine on Cellular Bioenergetics and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Trans-resveratrol on Rotenone-induced Cytotoxicity in Human Breast Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rotenone induction of hydrogen peroxide inhibits mTOR-mediated S6K1 and 4E-BP1/eIF4E pathways, leading to neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Crosstalk between Ca2+ signaling and mitochondrial H2O2 is required for rotenone inhibition of mTOR signaling pathway leading to neuronal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Binding Affinity of Rotenone, a Potent Inhibitor of Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the binding affinity of Rotenone, a widely used inhibitor of mitochondrial complex I. Due to the lack of public information on a specific compound named "Mitochondrial Respiration-IN-4," this document focuses on Rotenone as a well-characterized example to fulfill the detailed requirements of a technical whitepaper on a mitochondrial respiration inhibitor.
Introduction to Rotenone
Rotenone is a naturally occurring isoflavonoid found in the roots and stems of certain plants. It is a potent and specific inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).[1][2][3] By blocking the transfer of electrons from NADH to ubiquinone, Rotenone effectively halts aerobic respiration, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[2] Its well-defined mechanism of action makes it an invaluable tool in studying mitochondrial function and dysfunction, as well as a model compound for investigating the pathogenesis of diseases linked to mitochondrial impairment, such as Parkinson's disease.[1]
Binding Affinity and Inhibitory Potency of Rotenone
The inhibitory potency of Rotenone on mitochondrial complex I is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The binding affinity of Rotenone to Complex I is high, with IC50 values reported in the low nanomolar range across various experimental systems.
| Parameter | Value | Experimental System | Reference |
| IC50 | < 100 nM | Multiple human cell lines | [4] |
| IC50 | 25 nM | SH-SY5Y neuroblastoma cells | [1] |
| Effective Inhibitory Concentration | 10 nM | Detectable inhibition in cellular respiration | |
| Effective Inhibitory Concentration | 50 nM | Partial decrease in oxygen consumption in isolated rat hippocampal mitochondria | [5] |
| Effective Inhibitory Concentration | 500 nM | Complete inhibition of oxygen consumption in isolated rat hippocampal mitochondria | [5] |
Experimental Protocols for Determining Binding Affinity
The binding affinity and inhibitory effect of Rotenone on mitochondrial complex I can be determined using several established experimental protocols. Below are methodologies for two common assays.
3.1. Spectrophotometric Assay of Complex I Activity
This assay measures the NADH:ubiquinone oxidoreductase activity of Complex I by monitoring the decrease in NADH absorbance at 340 nm.
-
Materials:
-
Isolated mitochondria
-
Reaction Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
NADH
-
Coenzyme Q1 (Ubiquinone)
-
Potassium cyanide (KCN) to inhibit Complex IV
-
Rotenone
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Procedure:
-
Isolate mitochondria from the tissue or cells of interest using standard differential centrifugation methods.
-
Prepare a reaction mixture in a 96-well plate or cuvette containing the reaction buffer, Coenzyme Q1, and KCN.
-
Add the isolated mitochondria to the reaction mixture.
-
To determine the Rotenone-insensitive activity, add a saturating concentration of Rotenone (e.g., 25 µM) to a parallel set of samples.[6]
-
Initiate the reaction by adding NADH.[6]
-
Immediately begin monitoring the decrease in absorbance at 340 nm over a set period (e.g., 20 minutes) at a constant temperature.[6]
-
The Rotenone-sensitive Complex I activity is calculated by subtracting the rate of the Rotenone-insensitive reaction from the total reaction rate.[6]
-
To determine the IC50 value, perform the assay with a range of Rotenone concentrations and plot the percent inhibition against the logarithm of the inhibitor concentration.
-
3.2. Oxygen Consumption Rate (OCR) Assay
This method directly measures the effect of Rotenone on mitochondrial respiration by monitoring the rate of oxygen consumption in isolated mitochondria or intact cells.
-
Materials:
-
Isolated mitochondria or cultured cells
-
Respiration Buffer (e.g., containing substrates for Complex I like glutamate and malate)
-
ADP to stimulate state 3 respiration
-
Rotenone
-
High-resolution respirometer (e.g., Oroboros Oxygraph) or a Seahorse XF Analyzer
-
-
Procedure for Isolated Mitochondria:
-
Add isolated mitochondria to the respiration buffer in the chamber of the respirometer.
-
Add Complex I substrates (e.g., 10 mM glutamate and 10 mM malate) to initiate basal respiration (State 2).[5]
-
Add ADP (e.g., 1 mM) to stimulate active respiration (State 3).[5]
-
After a stable OCR is established, inject a specific concentration of Rotenone (e.g., 50 nM for partial inhibition or 500 nM for complete inhibition) and monitor the decrease in OCR.[5]
-
By titrating different concentrations of Rotenone, a dose-response curve can be generated to determine the IC50.
-
Signaling Pathways and Logical Relationships
The inhibition of mitochondrial Complex I by Rotenone initiates a cascade of cellular events, primarily driven by mitochondrial dysfunction and the overproduction of reactive oxygen species (ROS). These events trigger a complex network of signaling pathways that can ultimately lead to cell death.
4.1. Mitochondrial Electron Transport Chain and Rotenone's Site of Action
The following diagram illustrates the mitochondrial electron transport chain and the specific point of inhibition by Rotenone.
4.2. Rotenone-Induced Apoptotic Signaling Pathway
Inhibition of Complex I by Rotenone leads to increased ROS production, which is a key trigger for the intrinsic pathway of apoptosis.
References
- 1. Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Investigations of the Mitochondrial Complex I Inhibitor Rotenone in the Context of Pharmacological and Safety Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of Natural Inhibitors to Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acute Exposure to the Mitochondrial Complex I Toxin Rotenone Impairs Synaptic Long‐Term Potentiation in Rat Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rotenone Susceptibility Phenotype in Olfactory Derived Patient Cells as a Model of Idiopathic Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Initial Characterization of a Novel Mitochondrial Respiration Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial respiration is a fundamental cellular process responsible for the majority of ATP production, and its dysregulation is implicated in numerous pathologies, including cancer and neurodegenerative diseases.[1][2] Consequently, the identification and characterization of novel modulators of mitochondrial respiration are of significant interest in drug discovery. This technical guide provides a comprehensive overview of the foundational experiments required for the initial characterization of a hypothetical novel inhibitor of mitochondrial respiration, herein referred to as "Mito-Inhibitor-X," in various cell lines. The guide details experimental protocols, data presentation strategies, and visual representations of key concepts and workflows to facilitate a thorough preliminary assessment of a compound's bioenergetic effects.
Introduction to Mitochondrial Respiration
Mitochondria, often termed the "powerhouses of the cell," generate ATP through a series of metabolic pathways, culminating in oxidative phosphorylation (OXPHOS).[3][4] The electron transport chain (ETC), a series of protein complexes embedded in the inner mitochondrial membrane, plays a central role in this process.[5] Electrons derived from metabolic substrates are passed along the ETC, creating a proton gradient that drives ATP synthesis by ATP synthase (Complex V).[6] Inhibition of any component of the ETC can have profound effects on cellular energy metabolism, making these complexes attractive targets for therapeutic intervention.[2] This guide outlines a systematic approach to characterize a novel inhibitor of this process.
Hypothetical Target and Mechanism of Action of Mito-Inhibitor-X
For the purpose of this guide, we will hypothesize that Mito-Inhibitor-X is a potent and selective inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain. Inhibition of Complex I is expected to decrease the flow of electrons through the ETC, reduce the proton motive force, and subsequently lower ATP production. This section will detail the experimental workflow to confirm this mechanism.
Figure 1: Hypothetical mechanism of Mito-Inhibitor-X targeting Complex I.
Experimental Protocols
A series of in vitro cell-based assays are essential for the initial characterization of a mitochondrial respiration inhibitor.
Measurement of Oxygen Consumption Rate (OCR)
The Seahorse XF Analyzer is a standard tool for measuring real-time cellular respiration. The mitochondrial stress test is a key assay to determine a compound's effect on different parameters of mitochondrial function.[7]
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: The following day, replace the growth medium with Seahorse XF base medium supplemented with substrates (e.g., pyruvate, glutamine) and treat the cells with various concentrations of Mito-Inhibitor-X for a specified duration.
-
Mitochondrial Stress Test: Load the sensor cartridge with sequential injections of mitochondrial inhibitors:
-
Oligomycin (Complex V inhibitor): To measure ATP-linked respiration.
-
Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP; an uncoupling agent): To determine maximal respiration.[7]
-
Rotenone/Antimycin A (Complex I and III inhibitors): To shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Acquisition and Analysis: Place the cell culture plate in the Seahorse XF Analyzer and run the mitochondrial stress test protocol. Analyze the resulting OCR data to determine basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Cell Viability Assay
It is crucial to assess the cytotoxic effects of the inhibitor. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of Mito-Inhibitor-X for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
ATP Production Assay
A direct measurement of cellular ATP levels will confirm the downstream consequences of mitochondrial inhibition.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of Mito-Inhibitor-X as in the viability assay.
-
Cell Lysis: Lyse the cells using a buffer compatible with the ATP assay kit.
-
Luciferase Reaction: Use a luciferase-based ATP assay kit, which generates a luminescent signal proportional to the amount of ATP present.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
Mitochondrial Membrane Potential (ΔΨm) Assay
Changes in mitochondrial membrane potential are an early indicator of mitochondrial dysfunction.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with Mito-Inhibitor-X.
-
Dye Loading: Load the cells with a fluorescent dye sensitive to mitochondrial membrane potential (e.g., TMRE or JC-1).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer. A decrease in fluorescence indicates depolarization of the mitochondrial membrane.
Data Presentation
Quantitative data should be summarized in clear and concise tables to allow for easy comparison across different cell lines and experimental conditions.
Table 1: Bioenergetic Profile of Mito-Inhibitor-X in Various Cell Lines
| Cell Line | Basal Respiration IC50 (µM) | Maximal Respiration IC50 (µM) | ATP Production IC50 (µM) |
|---|---|---|---|
| HeLa | 1.2 ± 0.2 | 0.8 ± 0.1 | 1.5 ± 0.3 |
| A549 | 2.5 ± 0.4 | 1.9 ± 0.3 | 2.8 ± 0.5 |
| SH-SY5Y | 0.9 ± 0.1 | 0.6 ± 0.1 | 1.1 ± 0.2 |
Table 2: Cytotoxicity of Mito-Inhibitor-X
| Cell Line | 24h Viability IC50 (µM) | 48h Viability IC50 (µM) | 72h Viability IC50 (µM) |
|---|---|---|---|
| HeLa | > 50 | 25.3 ± 3.1 | 10.1 ± 1.5 |
| A549 | > 50 | 32.8 ± 4.5 | 15.6 ± 2.2 |
| SH-SY5Y | 45.1 ± 5.2 | 18.9 ± 2.8 | 8.2 ± 1.1 |
Experimental Workflow Visualization
A visual representation of the experimental workflow can aid in understanding the logical progression of the characterization process.
Figure 2: Experimental workflow for characterizing Mito-Inhibitor-X.
Conclusion
The initial characterization of a novel mitochondrial respiration inhibitor requires a multi-faceted approach, encompassing direct measurement of oxygen consumption, assessment of downstream effects on ATP production and cell viability, and evaluation of mitochondrial integrity. The protocols and workflow outlined in this guide provide a robust framework for obtaining the foundational data necessary to determine the potency and mechanism of action of a compound like "Mito-Inhibitor-X." Subsequent studies may involve more detailed mechanistic investigations, including assessment of effects on individual ETC complex activities and in vivo efficacy studies.
References
- 1. Mitochondrial respiration as a target for neuroprotection and cognitive enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Active mitochondrial respiration in cancer: a target for the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrion - Wikipedia [en.wikipedia.org]
- 4. The requirement for mitochondrial respiration in cancer varies with disease stage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Mechanisms of Mitochondrial Respiratory Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Assessing Mitochondrial Function with Mitochondrial Respiration-IN-4 in Seahorse Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial respiration is a fundamental cellular process responsible for the majority of ATP production. The Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular bioenergetics, primarily by quantifying the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[1][2][3][4] These measurements allow for a detailed assessment of mitochondrial function. This document provides a comprehensive protocol for utilizing a novel hypothetical inhibitor, Mitochondrial Respiration-IN-4 (MR-IN-4), in Seahorse XF Cell Mito Stress Test assays to characterize its effects on mitochondrial respiration.
Principle of the Seahorse XF Cell Mito Stress Test
The Seahorse XF Cell Mito Stress Test is a standardized assay that utilizes serial injections of metabolic modulators to assess key parameters of mitochondrial function.[1][2] By measuring the OCR of cells in real-time, this assay provides insights into basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity.[2] The standard modulators used are oligomycin (an ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP production), and a combination of rotenone and antimycin A (complex I and III inhibitors, respectively).[1][2][5] This protocol adapts the standard Mito Stress Test to include the novel inhibitor, MR-IN-4, to elucidate its specific impact on the electron transport chain and overall mitochondrial health.
Data Presentation: Expected Effects of this compound
The following table summarizes the anticipated quantitative data from a Seahorse XF Cell Mito Stress Test comparing control cells to cells treated with MR-IN-4. The hypothetical data assumes MR-IN-4 is an inhibitor of one of the electron transport chain complexes.
| Parameter | Control (pmol/min) | MR-IN-4 Treated (pmol/min) | Parameter Description |
| Basal Respiration | 100 | 60 | The baseline oxygen consumption of the cells.[2] |
| ATP Production | 75 | 40 | The portion of basal respiration dedicated to ATP synthesis. |
| Proton Leak | 25 | 20 | Oxygen consumption that is not coupled to ATP production.[2] |
| Maximal Respiration | 250 | 70 | The maximum oxygen consumption rate the cell can achieve.[2] |
| Spare Respiratory Capacity | 150 | 10 | The cell's ability to respond to an increased energy demand.[1] |
| Non-Mitochondrial Respiration | 10 | 10 | Oxygen consumption from cellular processes outside the mitochondria.[2] |
Experimental Protocols
Materials
-
Seahorse XF96 or XFe24 Analyzer (Agilent Technologies)
-
Seahorse XF Cell Culture Microplates (Agilent Technologies)
-
Seahorse XF Sensor Cartridge (Agilent Technologies)
-
Seahorse XF Calibrant Solution (Agilent Technologies)
-
Seahorse XF Base Medium (e.g., without phenol red) (Agilent Technologies)[6]
-
Supplements: Glucose, Pyruvate, Glutamine (Agilent Technologies)[5][6]
-
This compound (MR-IN-4)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A) (Agilent Technologies)[1][6]
-
Adherent cells of interest
-
Standard cell culture reagents and equipment
Protocol
Day 1: Cell Seeding
-
Harvest and count cells.
-
Seed the cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. A typical seeding density for many cell lines is between 20,000 and 80,000 cells per well.[7][8]
-
Leave at least four wells empty for background correction.[5]
-
Incubate the plate overnight in a CO2 incubator at 37°C.
Day 2: Seahorse Assay
-
Hydrate the Sensor Cartridge:
-
Prepare Assay Medium:
-
Prepare Compound Plate:
-
Prepare stock solutions of MR-IN-4, oligomycin, FCCP, and rotenone/antimycin A in the prepared assay medium at the desired final concentrations (typically 10x the final concentration in the well).
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge:
-
Port A: MR-IN-4 (or vehicle control)
-
Port B: Oligomycin
-
Port C: FCCP
-
Port D: Rotenone/Antimycin A
-
-
-
Cell Plate Preparation:
-
Remove the cell culture medium from the Seahorse plate.
-
Gently wash the cells twice with the prepared and warmed Seahorse assay medium.
-
Add the final volume of assay medium to each well (e.g., 180 µL for a 96-well plate).
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow the cells to equilibrate.[5][6]
-
-
Run the Seahorse Assay:
-
Load the sensor cartridge with the prepared compounds into the Seahorse XF Analyzer and initiate calibration.
-
Once calibration is complete, replace the utility plate with the cell plate.
-
Set up the assay protocol in the Wave software to include cycles of mixing, waiting, and measuring before and after each compound injection. A typical protocol includes 3-4 measurement cycles after each injection.
-
The instrument will automatically inject the compounds and record the OCR and ECAR data.
-
Data Analysis
-
After the assay is complete, normalize the data to cell number or protein concentration.[5]
-
Use the Seahorse Wave software to calculate the key mitochondrial parameters: Basal Respiration, ATP Production, Proton Leak, Maximal Respiration, Spare Respiratory Capacity, and Non-Mitochondrial Respiration.[2]
-
Compare the results from the MR-IN-4 treated wells to the vehicle control wells to determine the effect of the compound on mitochondrial function.
Visualizations
Mitochondrial Electron Transport Chain and Oxidative Phosphorylation
Caption: Hypothetical mechanism of MR-IN-4 inhibiting Complex I of the ETC.
Seahorse Assay Experimental Workflow
Caption: Workflow for assessing MR-IN-4 in a Seahorse XF Cell Mito Stress Test.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]
- 6. content.protocols.io [content.protocols.io]
- 7. Mitochondrial respiration and glycolysis with Seahorse bioanalyzer [bio-protocol.org]
- 8. The profiles of mitochondrial respiration and glycolysis using extracellular flux analysis in porcine enterocyte IPEC-J2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the IC50 of a Mitochondrial Respiration Inhibitor
Topic: How to Measure the IC50 of Mitochondrial Respiration-IN-4
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Mitochondrial respiration is a fundamental cellular process responsible for the majority of ATP production.[1][2][3] The electron transport chain (ETC), a series of protein complexes embedded in the inner mitochondrial membrane, plays a central role in this process by transferring electrons and pumping protons to generate a proton gradient that drives ATP synthesis.[3][4][5] Inhibition of mitochondrial respiration can have profound effects on cellular metabolism and is a key target for drug development in various therapeutic areas, including oncology and metabolic diseases. The half-maximal inhibitory concentration (IC50) is a critical parameter used to quantify the potency of a compound in inhibiting a specific biological process.[6][7][8] This document provides a detailed protocol for determining the IC50 of a hypothetical inhibitor, "this compound," using the widely accepted Seahorse XF Cell Mito Stress Test.[9][10] This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in live cells in real-time.[9]
Principle of the Seahorse XF Cell Mito Stress Test
The Seahorse XF Analyzer measures OCR and extracellular acidification rate (ECAR) in a multi-well plate format.[9] The Cell Mito Stress Test utilizes sequential injections of mitochondrial respiratory chain modulators to reveal key parameters of mitochondrial function.[11] A typical profile involves the injection of:
-
Oligomycin: An ATP synthase (Complex V) inhibitor, which reveals the portion of basal respiration linked to ATP production.[11]
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential and stimulates maximal respiratory capacity.[11]
-
Rotenone & Antimycin A: Inhibitors of Complex I and Complex III, respectively, which shut down mitochondrial respiration and allow for the quantification of non-mitochondrial oxygen consumption.[11]
By exposing cells to varying concentrations of the test inhibitor (this compound) prior to the Mito Stress Test, a dose-response curve can be generated to determine the IC50 value.
Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., HepG2, A549, or relevant primary cells)
-
Complete cell culture medium
-
Seahorse XF Cell Culture Microplates (24- or 96-well)
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Supplements for assay medium (e.g., glucose, pyruvate, glutamine)[10]
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)[9][11]
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counter (e.g., hemocytometer or automated counter)
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
Protocol: Measuring the IC50 of this compound
Day 1: Cell Seeding
-
Culture cells to ~80% confluency under standard conditions.
-
Harvest cells using trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.
-
Determine the cell density and viability.
-
Seed the cells into a Seahorse XF Cell Culture Microplate at the optimal density (to be determined empirically for each cell line, typically 20,000-80,000 cells/well for a 96-well plate). Ensure even cell distribution.
-
Leave the plate in a sterile hood at room temperature for 1 hour to allow for even cell settling, then transfer to a 37°C, 5% CO2 incubator overnight.
Day 2: Assay Preparation and Execution
-
Hydrate the Sensor Cartridge:
-
Add 200 µL of Seahorse XF Calibrant to each well of a utility plate.
-
Place the Seahorse XF Sensor Cartridge onto the utility plate, ensuring the sensors are submerged.
-
Incubate the hydrated sensor cartridge at 37°C in a non-CO2 incubator overnight.
-
-
Prepare Assay Medium:
-
Warm Seahorse XF Base Medium to 37°C.
-
Supplement the base medium with glucose, pyruvate, and glutamine to the desired final concentrations (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).[10]
-
Adjust the pH of the assay medium to 7.4.
-
Keep the assay medium at 37°C.
-
-
Prepare Compound Plate:
-
Prepare a serial dilution of this compound in the assay medium. A typical 8-point dilution series might range from 100 µM to 0.1 nM, including a vehicle control (e.g., DMSO).
-
Prepare the mitochondrial modulators (Oligomycin, FCCP, Rotenone/Antimycin A) from the Mito Stress Test Kit in assay medium at the desired final concentrations. These will be loaded into the injection ports of the sensor cartridge.
-
-
Cell Plate Preparation:
-
Remove the cell culture microplate from the incubator.
-
Wash the cells twice with pre-warmed assay medium, leaving a final volume of 180 µL in each well.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour to allow the cells to equilibrate.
-
-
Load Sensor Cartridge and Run the Assay:
-
Remove the hydrated sensor cartridge from the incubator.
-
Load the prepared mitochondrial modulators into the appropriate ports of the sensor cartridge.
-
Load the different concentrations of this compound into the first injection port (Port A).
-
Place the cell plate into the Seahorse XF Analyzer.
-
Follow the instrument's prompts to calibrate the sensors and start the assay. The instrument will measure baseline OCR, then inject the inhibitor, followed by the sequential injection of oligomycin, FCCP, and rotenone/antimycin A.
-
Data Presentation
The raw data will be in the form of oxygen consumption rates (OCR) over time. For IC50 determination, the OCR values after the injection of this compound (before the injection of oligomycin) are typically used. The percent inhibition at each concentration is calculated relative to the vehicle control.
Table 1: Example Data for IC50 Determination of this compound
| Concentration of this compound (µM) | Mean OCR (pmol/min) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 150.2 | 8.5 | 0 |
| 0.01 | 145.8 | 7.9 | 2.9 |
| 0.1 | 125.6 | 6.3 | 16.4 |
| 1 | 80.1 | 4.2 | 46.7 |
| 10 | 35.4 | 2.1 | 76.4 |
| 100 | 15.3 | 1.5 | 89.8 |
The % inhibition data is then plotted against the logarithm of the inhibitor concentration, and a non-linear regression (sigmoidal dose-response curve) is fitted to the data to determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: Electron Transport Chain and Oxidative Phosphorylation.
Experimental Workflow Diagram
Caption: Workflow for IC50 Determination.
References
- 1. Cellular respiration - Wikipedia [en.wikipedia.org]
- 2. Mitochondrion - Wikipedia [en.wikipedia.org]
- 3. The Mitochondrion - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Mechanisms of Mitochondrial Respiratory Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
Application Notes and Protocols for the Study of Mitochondrial Dysfunction Using Mitochondrial Respiration Inhibitor-4 (MRI-4)
Disclaimer: The compound "Mitochondrial Respiration-IN-4" is not found in the currently available scientific literature. The following application notes and protocols are based on the established principles of studying mitochondrial dysfunction using a hypothetical Complex I inhibitor, herein referred to as Mitochondrial Respiration Inhibitor-4 (MRI-4).
Introduction
Mitochondria are central to cellular energy metabolism, primarily through the process of oxidative phosphorylation (OXPHOS).[1][2][3] The electron transport chain (ETC), a series of protein complexes within the inner mitochondrial membrane, plays a crucial role in this process.[4][5][6] Dysfunction of mitochondria is implicated in a wide range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes.[2][7][8][9]
Mitochondrial Respiration Inhibitor-4 (MRI-4) is a potent and selective, hypothetical inhibitor of ETC Complex I (NADH:ubiquinone oxidoreductase). By blocking the transfer of electrons from NADH to ubiquinone, MRI-4 disrupts the ETC, leading to decreased oxygen consumption, reduced ATP synthesis, and increased production of reactive oxygen species (ROS). These characteristics make MRI-4 a valuable tool for inducing and studying mitochondrial dysfunction in various experimental models.
These application notes provide detailed protocols for utilizing MRI-4 to investigate mitochondrial dysfunction in isolated mitochondria and cultured cells.
Mechanism of Action of MRI-4
MRI-4 is postulated to act as a specific inhibitor of Complex I of the electron transport chain. This inhibition leads to a cascade of events characteristic of mitochondrial dysfunction:
-
Inhibition of State 3 Respiration: MRI-4 is expected to block ADP-stimulated oxygen consumption that is dependent on Complex I substrates.
-
Decrease in ATP Production: By inhibiting the ETC, MRI-4 will reduce the proton-motive force required for ATP synthase to produce ATP.
-
Increased ROS Production: The blockage of electron flow at Complex I can lead to the accumulation of electrons, which can then be transferred to molecular oxygen to form superoxide and other reactive oxygen species.
-
Alteration of Mitochondrial Membrane Potential (ΔΨm): Inhibition of the ETC will disrupt the pumping of protons across the inner mitochondrial membrane, leading to a depolarization of the membrane potential.
Applications
MRI-4 can be used in a variety of research applications to:
-
Induce and model mitochondrial dysfunction in cell culture and isolated mitochondria.
-
Investigate the cellular consequences of impaired Complex I activity.
-
Screen for potential therapeutic agents that can mitigate mitochondrial dysfunction.
-
Study the role of mitochondrial dysfunction in various disease models.
Data Presentation
The following tables present hypothetical data obtained from experiments using MRI-4 to illustrate its effects on mitochondrial respiration.
Table 1: Effect of MRI-4 on Oxygen Consumption Rate (OCR) in Isolated Mitochondria
| Parameter | Control | MRI-4 (1 µM) |
| State 2 Respiration (Substrate only) | 20 ± 2.5 | 18 ± 2.1 |
| State 3 Respiration (ADP-stimulated) | 150 ± 12.8 | 35 ± 4.2 |
| State 4 Respiration (ADP-limited) | 25 ± 3.1 | 22 ± 2.8 |
| Respiratory Control Ratio (RCR) | 6.0 | 1.6 |
Data are presented as mean ± standard deviation (nmol O2/min/mg protein).
Table 2: Effect of MRI-4 on Key Bioenergetic Parameters in Cultured Cells (Seahorse XF Assay)
| Parameter | Control | MRI-4 (1 µM) |
| Basal Respiration | 100 ± 8.7 | 40 ± 5.1 |
| ATP-linked Respiration | 75 ± 6.3 | 15 ± 2.9 |
| Maximal Respiration | 200 ± 15.2 | 45 ± 4.8 |
| Spare Respiratory Capacity | 100 ± 9.1 | 5 ± 1.2 |
| Proton Leak | 25 ± 3.0 | 25 ± 2.6 |
Data are presented as mean ± standard deviation (pmol O2/min).
Experimental Protocols
Protocol 1: Measurement of Oxygen Consumption in Isolated Mitochondria
This protocol details the use of high-resolution respirometry to assess the impact of MRI-4 on the function of isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Respiration Buffer (e.g., MiR05)
-
Complex I Substrates (e.g., pyruvate, malate, glutamate)
-
ADP
-
MRI-4
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
Procedure:
-
Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions.
-
Add 2 mL of respiration buffer to the respirometer chambers and equilibrate to the desired temperature (e.g., 37°C).
-
Add isolated mitochondria (typically 0.05-0.1 mg/mL final concentration) to the chambers.
-
Add Complex I substrates (e.g., 5 mM pyruvate, 2 mM malate) to initiate State 2 respiration.
-
After a stable signal is achieved, add a known concentration of MRI-4 or vehicle control to the respective chambers.
-
Add a saturating concentration of ADP (e.g., 1-2.5 mM) to induce State 3 respiration.
-
Monitor the oxygen consumption rate until all the ADP is phosphorylated, at which point the rate will decrease to State 4 respiration.
-
Calculate the Respiratory Control Ratio (RCR = State 3 rate / State 4 rate) as an indicator of mitochondrial coupling.
Protocol 2: Analysis of Mitochondrial Function in Intact Cells using Microplate-based Respirometry
This protocol describes the use of a Seahorse XF Analyzer to measure the effect of MRI-4 on the bioenergetic profile of cultured cells.
Materials:
-
Cultured cells seeded in a Seahorse XF cell culture microplate
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
MRI-4
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupler)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Seahorse XF Analyzer
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Replace the growth medium with pre-warmed Seahorse XF Base Medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Load the injector ports of the sensor cartridge with the compounds to be tested:
-
Port A: MRI-4 or vehicle control
-
Port B: Oligomycin
-
Port C: FCCP
-
Port D: Rotenone/Antimycin A
-
-
Place the cell culture plate in the Seahorse XF Analyzer and initiate the assay protocol.
-
The instrument will measure the basal oxygen consumption rate (OCR) before injecting the compounds sequentially.
-
Analyze the resulting data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Visualizations
Caption: Mechanism of action of MRI-4 on the electron transport chain.
Caption: Experimental workflow for Seahorse XF mitochondrial stress test.
Caption: Signaling pathway of MRI-4-induced mitochondrial dysfunction.
References
- 1. Mitochondrion - Wikipedia [en.wikipedia.org]
- 2. powertechjournal.com [powertechjournal.com]
- 3. Mitochondria in Focus: From Function to Therapeutic Strategies in Chronic Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Mitochondrial Respiratory Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. The Mitochondrion - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Impairment of Mitochondrial Respiration in Metabolic Diseases: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Studies of Novel Mitochondrial Respiration Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are central to cellular energy metabolism, and their dysfunction is implicated in a wide array of human diseases, including metabolic disorders, neurodegenerative diseases, and cancer. The electron transport chain (ETC) within the mitochondria is the primary site of oxidative phosphorylation, the process that generates the majority of cellular ATP. Consequently, the ETC is a critical target for therapeutic intervention. These application notes provide a comprehensive guide for the in vivo evaluation of novel compounds that target mitochondrial respiration, using a hypothetical inhibitor, "Mitochondrial Respiration Inhibitor-X" (MRI-X), as an example. The protocols and methodologies described herein are designed to facilitate the assessment of a compound's efficacy, mechanism of action, and potential toxicity in a preclinical setting.
Mitochondrial respiration is a complex process involving a series of protein complexes (I-IV) that transfer electrons, ultimately leading to the reduction of oxygen to water. This process is coupled with the pumping of protons across the inner mitochondrial membrane, creating an electrochemical gradient that drives ATP synthesis by ATP synthase (Complex V).[1][2][3] Inhibition of any of these complexes can have profound effects on cellular bioenergetics.[4][5]
Preclinical In Vivo Experimental Design
A robust in vivo experimental design is crucial for elucidating the pharmacological profile of a novel mitochondrial respiration inhibitor. The following sections detail a generalized approach to studying MRI-X in a rodent model.
Animal Model Selection
The choice of animal model is critical and should be based on the specific research question. Common models for studying mitochondrial function include mice and rats due to their well-characterized physiology and the availability of genetic models. For initial in vivo studies of MRI-X, Sprague-Dawley rats are a suitable choice.
Drug Formulation and Administration
The formulation of MRI-X for in vivo administration will depend on its physicochemical properties. A common approach for preclinical studies is to formulate the compound in a vehicle such as a solution of DMSO, Tween 80, and saline. The route of administration should be selected based on the desired pharmacokinetic profile. Intraperitoneal (IP) injection is often used for initial studies to ensure consistent dosing and bioavailability.[6]
Experimental Groups
A typical study design would include the following groups:
-
Vehicle Control: Animals receive the vehicle solution only.
-
MRI-X Low Dose: A dose predicted to have a minimal to moderate effect.
-
MRI-X Mid Dose: A dose expected to elicit a significant pharmacological response.
-
MRI-X High Dose: A dose approaching the maximum tolerated dose to assess potential toxicity.
The number of animals per group should be sufficient for statistical power, typically 8-10 animals.
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study of a novel mitochondrial respiration inhibitor.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Cellular respiration - Wikipedia [en.wikipedia.org]
- 3. Khan Academy [khanacademy.org]
- 4. pnas.org [pnas.org]
- 5. Differential inhibition of mitochondrial respiratory complexes by inhalation of combustion smoke and carbon monoxide, in vivo, in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing Off-Target Effects of Mitochondrial Respiration-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial Respiration-IN-4 (MR-IN-4) is a novel small molecule inhibitor targeting mitochondrial respiration. While potent and selective for its intended target, a thorough assessment of its off-target effects is crucial for preclinical safety evaluation and to understand its broader biological impact. These application notes provide a comprehensive overview of state-of-the-art techniques to identify and characterize the off-target profile of MR-IN-4. The protocols detailed below are designed to guide researchers in implementing these methodologies in their own laboratories.
Adverse drug reactions are a significant cause of clinical trial failures and post-market withdrawals.[1] A substantial portion of these adverse events can be attributed to a drug's off-target activities.[2] Therefore, a proactive and comprehensive assessment of off-target effects early in the drug discovery pipeline is essential. This document outlines several orthogonal approaches, including proteome-wide, kinome-wide, and transcriptome-wide profiling, to build a complete picture of MR-IN-4's specificity.
I. Proteomic Approaches for Off-Target Profiling
Proteomic techniques are powerful tools for identifying unintended protein interactions of a drug candidate.[3] These methods can be broadly categorized into those that measure direct binding events and those that assess changes in protein stability or expression.
A. Chemical Proteomics
Chemical proteomics utilizes chemically modified probes of the drug molecule to identify its interacting partners within the complex cellular environment.[1]
1. Activity-Based Protein Profiling (ABPP)
ABPP employs probes that covalently bind to the active sites of specific enzyme families.[1] If MR-IN-4 were to have off-target enzymatic interactions, ABPP could reveal them.
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular context by measuring the thermal stabilization of proteins upon ligand binding.[4] Unbound proteins denature and precipitate at elevated temperatures, while ligand-bound proteins remain soluble.[4] This method does not require modification of the compound, making it a valuable tool for direct assessment.[5]
Experimental Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to perform CETSA to identify off-target binding of MR-IN-4 in intact cells, followed by western blot analysis.
Materials:
-
Cell culture medium, flasks, and plates
-
Phosphate-buffered saline (PBS)
-
MR-IN-4
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against potential off-targets and loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Thermal cycler
-
Centrifuge
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of MR-IN-4 or DMSO for a predetermined time (e.g., 1-3 hours) in a humidified incubator.[6]
-
-
Heat Treatment:
-
Harvest cells by trypsinization and wash with PBS.
-
Resuspend the cell pellet in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at 25°C for 3 minutes.[6]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.[7]
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fraction using a BCA assay.[7]
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with a secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Data Analysis:
-
Quantify the band intensities for each target protein at different temperatures in the presence and absence of MR-IN-4.
-
Generate melting curves by plotting the percentage of soluble protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of MR-IN-4 indicates a direct binding interaction.
Data Presentation: CETSA Results
| Target Protein | Vehicle Tm (°C) | MR-IN-4 Tm (°C) | ΔTm (°C) | Interpretation |
| On-Target X | 52 | 58 | +6 | Strong Engagement |
| Off-Target A | 48 | 51 | +3 | Potential Off-Target |
| Off-Target B | 60 | 60 | 0 | No Engagement |
| Off-Target C | 55 | 53 | -2 | Destabilization |
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
II. Kinome Profiling
Protein kinases are a large family of enzymes that are common off-targets for small molecule drugs.[8] Kinase profiling is therefore a critical step in assessing the selectivity of any new compound.[9]
1. MS-Based Kinome Profiling
Mass spectrometry-based methods can be used to identify which kinases from a cell lysate bind to immobilized kinase inhibitors.[10]
2. Array-Based Kinome Profiling
These assays utilize arrays of kinase substrates or antibodies to measure the activity of a broad range of kinases simultaneously.[10]
Experimental Protocol 2: Kinase Profiling Assay (Activity-Based)
This protocol provides a general workflow for an in vitro kinase profiling assay to assess the inhibitory activity of MR-IN-4 against a panel of kinases.
Materials:
-
Recombinant human kinases
-
Kinase-specific peptide substrates
-
ATP
-
Kinase reaction buffer
-
MR-IN-4
-
Staurosporine (positive control)
-
DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Multi-well plates (e.g., 384-well)
-
Plate reader
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of MR-IN-4 in DMSO.
-
Prepare control wells with staurosporine and DMSO.
-
-
Kinase Reaction:
-
In a multi-well plate, add the kinase reaction buffer.
-
Add the test compound (MR-IN-4), positive control, or vehicle.
-
Add the specific kinase and its corresponding substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.
-
The luminescent signal is proportional to the amount of ADP, which is inversely proportional to the kinase inhibition.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of MR-IN-4.
-
Plot the percentage of inhibition versus the log of the compound concentration.
-
Determine the IC50 value for each kinase that shows significant inhibition.
-
Data Presentation: Kinase Profiling Results
| Kinase | % Inhibition at 1 µM MR-IN-4 | IC50 (µM) | Interpretation |
| On-Target Related Kinase 1 | 5% | > 100 | No significant inhibition |
| Off-Target Kinase A | 85% | 0.2 | Potent off-target inhibition |
| Off-Target Kinase B | 52% | 1.5 | Moderate off-target inhibition |
| Off-Target Kinase C | 10% | > 50 | No significant inhibition |
Workflow for Kinase Profiling
Caption: Workflow of an in vitro kinase profiling assay.
III. Transcriptomic Profiling
Transcriptomic analysis provides an unbiased view of the cellular pathways affected by a compound.[11] By analyzing changes in gene expression, we can infer potential off-target effects and gain insights into the mechanism of action.[12][13]
Experimental Protocol 3: Transcriptomic Analysis (RNA-Seq)
This protocol outlines the steps for performing RNA sequencing to analyze gene expression changes induced by MR-IN-4.
Materials:
-
Cell culture reagents
-
MR-IN-4 and DMSO
-
RNA extraction kit (e.g., RNeasy Kit)
-
DNase I
-
RNA quality assessment tool (e.g., Bioanalyzer)
-
RNA sequencing library preparation kit
-
Next-generation sequencer
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells with MR-IN-4 or DMSO for a defined period.
-
Harvest the cells and extract total RNA using a commercial kit.
-
Perform an on-column DNase digestion to remove any contaminating genomic DNA.
-
-
RNA Quality Control:
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer and a Bioanalyzer.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequence the libraries on a next-generation sequencing platform.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes (DEGs) between MR-IN-4 treated and control samples.
-
Perform pathway analysis (e.g., Gene Ontology, KEGG) on the DEGs to identify enriched biological processes and signaling pathways.
-
Data Presentation: Transcriptomic Analysis Summary
| Pathway | Number of DEGs | p-value | Interpretation |
| Expected Pathways | |||
| Oxidative Phosphorylation | 50 | < 0.001 | On-target effect |
| TCA Cycle | 25 | < 0.01 | Related to on-target effect |
| Unexpected Pathways | |||
| Inflammatory Response | 35 | < 0.005 | Potential off-target effect |
| Cell Cycle Regulation | 20 | < 0.05 | Potential off-target effect |
Logical Flow for Transcriptomic Analysis
Caption: Logical flow of a transcriptomic profiling experiment.
IV. High-Resolution Respirometry for Mitochondrial Off-Target Assessment
For a compound designed to target mitochondrial respiration, high-resolution respirometry is essential not only for confirming on-target engagement but also for identifying potential off-target effects on other components of the electron transport chain (ETC).[14] By using a substrate-uncoupler-inhibitor titration (SUIT) protocol, the activity of individual respiratory complexes can be dissected.[15]
Experimental Protocol 4: High-Resolution Respirometry
This protocol describes the use of an Oroboros O2k or similar respirometer to assess the impact of MR-IN-4 on different mitochondrial respiratory states.
Materials:
-
Permeabilized cells or isolated mitochondria
-
Respiration medium (e.g., MiR05)
-
Substrates for different ETC complexes (e.g., malate, glutamate, pyruvate, succinate, ADP)
-
Inhibitors of ETC complexes (e.g., rotenone, antimycin A, oligomycin)
-
Uncoupler (e.g., FCCP)
-
MR-IN-4 and DMSO
-
High-resolution respirometer
Procedure:
-
Instrument Calibration and Preparation:
-
Calibrate the oxygen sensors of the respirometer.
-
Add respiration medium to the chambers and allow it to equilibrate.
-
-
Sample Addition:
-
Add a known quantity of permeabilized cells or isolated mitochondria to the chambers.
-
-
SUIT Protocol:
-
Sequentially add substrates, ADP, MR-IN-4 (or DMSO), and inhibitors to the chambers according to a predefined SUIT protocol. For example:
-
Measure ROUTINE respiration (endogenous substrates).
-
Add substrates for Complex I (e.g., malate, glutamate) and ADP to measure OXPHOS capacity of CI.
-
Add succinate to measure OXPHOS capacity of CI+CII.
-
Add an uncoupler like FCCP to determine the maximal capacity of the electron transport system (ETS).[16]
-
Add rotenone to inhibit Complex I and assess CII-linked respiration.
-
Add antimycin A to inhibit Complex III and measure residual oxygen consumption.[16]
-
-
MR-IN-4 can be added at different stages to pinpoint its specific site of action or off-target inhibition.
-
-
Data Analysis:
-
Record the oxygen consumption rate (OCR) throughout the experiment.
-
Normalize the OCR to the number of cells or amount of mitochondrial protein.
-
Compare the OCR at different respiratory states between the MR-IN-4 treated and control samples.
-
Data Presentation: High-Resolution Respirometry Data
| Respiratory State | Control OCR (pmol/s/106 cells) | MR-IN-4 OCR (pmol/s/106 cells) | % Inhibition | Interpretation |
| CI-linked OXPHOS | 50 | 10 | 80% | Expected on-target effect |
| CI+CII-linked OXPHOS | 90 | 55 | 39% | On-target effect observed |
| CII-linked ETS | 60 | 58 | 3% | No off-target effect on CII |
| CIII-linked activity | 75 | 35 | 53% | Potential off-target effect on CIII |
Conclusion
A multi-pronged approach is essential for the comprehensive assessment of off-target effects of novel therapeutics like MR-IN-4. The techniques and protocols outlined in these application notes, spanning proteomics, kinomics, transcriptomics, and functional mitochondrial analysis, provide a robust framework for identifying and characterizing unintended molecular interactions. The data generated from these orthogonal assays will enable a more informed and confident progression of drug candidates through the development pipeline, ultimately leading to safer and more effective medicines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 8. Profiling the kinome for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinase profiling in early stage drug discovery: sorting things out - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Discovery in Liver Disease Using Kinome Profiling [mdpi.com]
- 11. Comprehensive transcriptomic analysis of molecularly targeted drugs in cancer for target pathway evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Profiling Biology at Scale with DRUG-seq: From Mechanisms to Safety, Upcoming Webinar Hosted by Xtalks [prnewswire.com]
- 13. Impact of medication on blood transcriptome reveals off-target regulations of beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mitochondrial Respiratory Complexes as Targets of Drugs: The PPAR Agonist Example - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Treatment with Mitochondrial Respiration-IN-4 (MR-IN-4)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Mitochondrial Respiration-IN-4 (MR-IN-4) is a hypothetical compound name used for the purpose of these application notes. The following protocols and data are based on the established principles of studying mitochondrial respiration inhibitors and are intended to serve as a comprehensive guide for the investigation of novel compounds with a similar mechanism of action.
Introduction
Mitochondria are essential organelles that play a central role in cellular energy production, metabolism, and signaling.[1] The primary function of mitochondria is to generate the majority of the cell's adenosine triphosphate (ATP) through a process called oxidative phosphorylation (OXPHOS).[2] This process is carried out by the electron transport chain (ETC), a series of protein complexes located in the inner mitochondrial membrane.[3]
Inhibitors of mitochondrial respiration are invaluable tools for studying cellular metabolism, dissecting the roles of different ETC complexes, and investigating the pathological consequences of mitochondrial dysfunction.[4][5][6][7] Furthermore, targeting mitochondrial respiration has emerged as a therapeutic strategy for various diseases, including cancer and neurodegenerative disorders.[7][8]
This document provides detailed application notes and protocols for the long-term treatment with This compound (MR-IN-4) , a potent and selective, hypothetical inhibitor of mitochondrial respiratory chain Complex I (NADH:ubiquinone oxidoreductase).[9] These guidelines are designed to assist researchers in designing and executing robust in vitro and in vivo studies to characterize the long-term effects of MR-IN-4 and similar compounds.
Application Notes
Hypothesized Mechanism of Action of MR-IN-4
MR-IN-4 is hypothesized to be a specific inhibitor of Complex I, the first and largest enzyme of the ETC.[9] Complex I catalyzes the transfer of electrons from NADH to ubiquinone, a critical step in the electron transport process.[9][10] By inhibiting Complex I, MR-IN-4 is expected to:
-
Block the electron flow from NADH into the ETC.
-
Decrease the proton-motive force across the inner mitochondrial membrane.
-
Reduce the rate of oxygen consumption (respiration).
-
Inhibit mitochondrial ATP synthesis.
-
Potentially increase the production of reactive oxygen species (ROS) due to the backup of electrons at Complex I.[11][12]
These primary effects can trigger a cascade of downstream cellular responses, including the activation of stress signaling pathways and metabolic reprogramming.[13]
Caption: Inhibition of the Electron Transport Chain by MR-IN-4.
In Vitro Applications
Long-term in vitro studies are crucial for understanding the chronic effects of MR-IN-4 on cellular physiology.
-
Cell Line Selection: The choice of cell line is critical. Cells exhibit different dependencies on oxidative phosphorylation versus glycolysis. For example, differentiated cells like cardiomyocytes (e.g., HL-1) are highly reliant on mitochondrial respiration, while some cancer cell lines (e.g., HepG2) can adapt by upregulating glycolysis.[5][6][14] It is recommended to use cell lines relevant to the intended research area and to compare responses between cell lines with different metabolic profiles.
-
Dose-Response and Time-Course: Prior to long-term experiments, it is essential to perform dose-response studies to determine the appropriate concentration range of MR-IN-4.[15] Key parameters to measure are the half-maximal inhibitory concentration (IC50) for Complex I activity and the half-maximal effective concentration (EC50) for the reduction in cellular oxygen consumption rate (OCR). Cytotoxicity (CC50) should also be determined over 24-72 hours to distinguish direct mitochondrial inhibition from general toxicity.
-
Long-Term Culture Conditions: During long-term exposure (days to weeks), media should be changed regularly (e.g., every 48-72 hours) with fresh MR-IN-4 to ensure a consistent concentration. Cells should be monitored daily for changes in morphology, proliferation rate, and viability.
-
Key Parameters to Monitor:
-
Cell Proliferation and Viability: Assessed by cell counting, MTT/MTS assays, or live/dead staining (e.g., Calcein AM/Ethidium Homodimer).[15]
-
Mitochondrial Function: Measured using techniques like high-resolution respirometry or extracellular flux analysis (e.g., Seahorse XF).[16][17][18] These assays provide detailed information on basal respiration, ATP production-coupled respiration, and maximal respiratory capacity.
-
ATP Levels: Quantified using luciferin/luciferase-based assays.
-
Mitochondrial Membrane Potential (ΔΨm): Monitored using fluorescent dyes like TMRE or TMRM.[19]
-
ROS Production: Detected with probes such as MitoSOX Red (for mitochondrial superoxide) or DCFDA.[19]
-
In Vivo Applications
Long-term in vivo studies are necessary to evaluate the systemic effects, efficacy, and safety profile of MR-IN-4.
-
Animal Models: The choice of animal model (e.g., mouse, rat) should be appropriate for the research question. All animal experiments must be conducted in accordance with institutional and national animal welfare guidelines.
-
Formulation and Administration: MR-IN-4 must be formulated in a non-toxic vehicle suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection, or via drinking water/diet for chronic dosing). The stability of the compound in the formulation should be confirmed.
-
Pharmacokinetics and Tolerability: Preliminary studies should be conducted to determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and the maximum tolerated dose (MTD) of MR-IN-4.
-
Long-Term Dosing Regimen: A dosing regimen should be established based on the pharmacokinetic and tolerability data to maintain the desired exposure over the course of the study (e.g., weeks to months).
-
Physiological Monitoring: Animals should be monitored regularly for:
-
Clinical Signs: Changes in appearance, behavior, and activity.
-
Body Weight and Food/Water Intake: Measured at least weekly.
-
Metabolic Parameters: Periodic assessment of fasting blood glucose, glucose tolerance (GTT), and insulin tolerance (ITT).
-
Body Temperature: Mitochondrial inhibition can affect thermogenesis.[20]
-
Experimental Protocols
Protocol 1: Long-Term In Vitro Treatment and Assessment of Mitochondrial Function using Extracellular Flux Analysis
This protocol describes the long-term treatment of an adherent cell line (e.g., HepG2) with MR-IN-4, followed by the assessment of mitochondrial respiration using a Seahorse XF Analyzer.
Materials:
-
Adherent cell line (e.g., HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
MR-IN-4 stock solution (e.g., 10 mM in DMSO)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
-
Trypsin-EDTA, PBS, Trypan Blue
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and perform a cell count using Trypan Blue. c. Seed cells into 6-well plates (for long-term culture) and a Seahorse XF plate (for baseline measurement) at a pre-determined optimal density. d. Allow cells to attach overnight in the incubator.
-
Long-Term Treatment (e.g., 7 days): a. The following day (Day 0), replace the medium with fresh complete medium containing MR-IN-4 at the desired final concentrations (e.g., 0.1x, 1x, and 10x EC50) or vehicle control (DMSO). b. Return plates to the incubator. c. Every 48 hours, replace the medium with fresh medium containing the respective treatments. d. If cells in the control wells become over-confluent during the treatment period, all plates should be passaged. Harvest all cells, count them (to assess proliferation), and re-seed them at the initial density in fresh medium with treatments.
-
Preparation for Seahorse XF Assay (on Day 7): a. One day before the assay, harvest cells from the 6-well plates and seed them into a Seahorse XF plate at the optimal density. b. Treat the cells with the corresponding concentrations of MR-IN-4 or vehicle and incubate overnight.
-
Seahorse XF Mito Stress Test: a. On the day of the assay, hydrate the Seahorse XF sensor cartridge with XF Calibrant in a non-CO2 incubator at 37°C for at least 1 hour. b. Remove the culture medium from the cells, wash twice with pre-warmed Seahorse XF Assay Medium. c. Add the final volume of XF Assay Medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour. d. Load the hydrated sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) to achieve the desired final concentrations. e. Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and run the Mito Stress Test protocol.
-
Data Analysis: a. After the run, normalize the OCR data to cell number or protein concentration in each well. b. Calculate key parameters of mitochondrial function: Basal Respiration, ATP-Linked Respiration, Maximal Respiration, Spare Respiratory Capacity, Proton Leak, and Non-Mitochondrial Respiration.
Caption: Workflow for Long-Term In Vitro Treatment and Mitochondrial Function Analysis.
Protocol 2: High-Resolution Respirometry in Permeabilized Cells
This protocol is an alternative method to assess mitochondrial function by directly measuring oxygen consumption in cells where the plasma membrane has been permeabilized, allowing for the addition of specific mitochondrial substrates and inhibitors.[21][22][23]
Materials:
-
Cells treated long-term with MR-IN-4 (from culture plates)
-
High-Resolution Respirometer (e.g., Oroboros O2k)
-
Respiration Medium (e.g., MiR05)
-
Digitonin (for permeabilization)
-
Substrates: Malate, Glutamate, ADP, Succinate, Ascorbate+TMPD
-
Inhibitors: Rotenone, Antimycin A, Cytochrome c
Procedure:
-
Cell Preparation: a. Harvest cells from long-term culture plates (both control and MR-IN-4 treated). b. Resuspend cells in ice-cold PBS and determine cell concentration and viability. c. Centrifuge and resuspend the cell pellet in a small volume of ice-cold respiration medium.
-
Respirometer Setup: a. Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions. b. Add 2 mL of pre-warmed (37°C) respiration medium to the chambers and allow the signal to stabilize.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: a. Add the cell suspension to the chamber (e.g., 1-2 million cells/mL). b. Permeabilization: Add a pre-titrated optimal concentration of digitonin to permeabilize the cell membrane. c. Complex I Respiration: Add Malate and Glutamate (substrates for Complex I). After the signal stabilizes (State 2 respiration), add ADP to stimulate ATP synthesis (State 3 respiration). d. Complex I Inhibition: Add Rotenone to inhibit Complex I. e. Complex II Respiration: Add Succinate (substrate for Complex II) to measure Complex II-driven respiration. f. Complex III Inhibition: Add Antimycin A to inhibit Complex III, which should abolish most respiration. g. Complex IV Respiration: Add Ascorbate and TMPD (artificial electron donors for Complex IV) to measure the activity of Complex IV independently. h. Outer Membrane Integrity Check: In a separate run, after stimulating respiration with ADP, add Cytochrome c. A significant increase in respiration indicates damage to the outer mitochondrial membrane.
-
Data Analysis: a. Calculate the oxygen consumption rates (pmol O2/s/million cells) for each respiratory state. b. Compare the respiratory rates of different complexes between control and MR-IN-4 treated cells to pinpoint the specific long-term effects on the ETC.
Data Presentation (Hypothetical Data)
The following tables present hypothetical data that could be generated from the experiments described above.
Table 1: In Vitro Characterization of MR-IN-4 in HepG2 Cells
| Parameter | Value | Description |
|---|---|---|
| Complex I Inhibition (IC50) | 50 nM | Concentration for 50% inhibition of Complex I activity in isolated mitochondria. |
| Cellular OCR Reduction (EC50) | 250 nM | Concentration for 50% reduction in basal oxygen consumption rate in intact cells (24h). |
| Cytotoxicity (CC50) | > 25 µM | Concentration for 50% reduction in cell viability (72h). |
| Selectivity Index (CC50/EC50) | > 100 | Indicates a wide therapeutic window between mitochondrial inhibition and general cytotoxicity. |
Table 2: Effects of 7-Day Treatment with MR-IN-4 on Mitochondrial Function in HepG2 Cells (Seahorse XF Data)
| Parameter (pmol O2/min/10,000 cells) | Vehicle Control | MR-IN-4 (250 nM) | % Change |
|---|---|---|---|
| Basal Respiration | 85.2 ± 5.6 | 41.5 ± 4.1 | -51.3% |
| ATP-Linked Respiration | 60.1 ± 4.9 | 22.3 ± 3.5 | -62.9% |
| Maximal Respiration | 155.7 ± 12.3 | 55.8 ± 6.2 | -64.2% |
| Spare Respiratory Capacity | 70.5 ± 8.1 | 14.3 ± 3.8 | -79.7% |
| Proton Leak | 25.1 ± 2.2 | 19.2 ± 1.9 | -23.5% |
| Non-Mitochondrial Respiration | 10.3 ± 1.5 | 10.1 ± 1.3 | -1.9% |
(Data are presented as mean ± SD, n=6)
Table 3: Hypothetical Effects of 4-Week In Vivo Treatment with MR-IN-4 in C57BL/6J Mice
| Parameter | Vehicle Control | MR-IN-4 (10 mg/kg/day) | P-value |
|---|---|---|---|
| Body Weight Change (%) | +8.5 ± 1.2% | +2.1 ± 0.8% | <0.01 |
| Fasting Blood Glucose (mg/dL) | 110 ± 8 | 92 ± 6 | <0.05 |
| Glucose Tolerance (AUC) | 25,000 ± 1,500 | 18,500 ± 1,200 | <0.01 |
| Core Body Temperature (°C) | 37.1 ± 0.2 | 36.5 ± 0.3 | <0.05 |
(Data are presented as mean ± SD, n=10)
Visualization of Signaling and Workflows
Caption: Potential signaling pathways affected by long-term Complex I inhibition.
Caption: High-level workflow for a long-term in vivo study with MR-IN-4.
References
- 1. Mitochondrion - Wikipedia [en.wikipedia.org]
- 2. fankhauserblog.wordpress.com [fankhauserblog.wordpress.com]
- 3. Khan Academy [khanacademy.org]
- 4. pnas.org [pnas.org]
- 5. Inhibition of mitochondrial respiration has fundamentally different effects on proliferation, cell survival and stress response in immature versus differentiated cardiomyocyte cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of mitochondrial respiration has fundamentally different effects on proliferation, cell survival and stress response in immature versus differentiated cardiomyocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Active mitochondrial respiration in cancer: a target for the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial respiration as a target for neuroprotection and cognitive enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial Respiratory Complex I: Structure, Function and Implication in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Signaling Pathways in Mitochondrial Dysfunction and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Signaling Pathways Concerning Mitochondrial Dysfunction: Implications in Neurodegeneration and Possible Molecular Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The requirement for mitochondrial respiration in cancer varies with disease stage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitochondrial Metabolic Function Assessed In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Assays for Mitochondria Function | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Effects of mid-respiratory chain inhibition on mitochondrial function in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 4.6. Mitochondrial Respiration Measurements [bio-protocol.org]
- 23. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mitochondrial Respiration-IN-4 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Mitochondrial Respiration-IN-4 in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: For a novel inhibitor like this compound, it is best to survey existing literature for compounds with similar mechanisms of action to establish an initial concentration range. If no direct analogs are available, a wide concentration range should be tested empirically. A common starting point for new small molecule inhibitors is between 1 µM and 10 µM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: How can I determine the optimal concentration of this compound for my experiment?
A2: The optimal concentration can be determined by performing a concentration-response curve experiment. This involves treating your cells with a range of this compound concentrations and measuring a relevant endpoint, such as the oxygen consumption rate (OCR). The lowest concentration that gives the maximal desired effect with minimal off-target effects or cytotoxicity should be chosen. For uncouplers like FCCP, a titration is necessary to find the concentration that yields maximal respiration without being inhibitory.[2][3]
Q3: How should I prepare and store this compound?
A3: Most small molecule inhibitors are dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[1] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the manufacturer. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.[1] Always run a vehicle control (medium with the same concentration of solvent) in your experiments.
Q4: What are the potential off-target effects of this compound?
A4: While specific off-target effects of this compound are likely still under investigation, it is important to be aware of the potential for off-target effects with any new compound.[4] These can include inhibition of other enzymes or signaling pathways. At higher concentrations, some inhibitors of mitochondrial respiration have been shown to have effects on other cellular processes.[5] It is advisable to consult any available literature on the compound class and to use the lowest effective concentration to minimize these risks.[6]
Q5: How does this compound affect the different parameters of mitochondrial respiration?
A5: The effect of this compound will depend on its specific target within the electron transport chain (ETC) or oxidative phosphorylation (OXPHOS) machinery. For example, an inhibitor of Complex I would be expected to decrease basal and maximal respiration, as well as ATP-linked respiration. The table below summarizes the expected effects of different classes of mitochondrial inhibitors on key respiratory parameters measured in a Seahorse XF Cell Mito Stress Test.
Data Presentation
Table 1: Expected Effects of Different Classes of Mitochondrial Inhibitors on Oxygen Consumption Rate (OCR) Parameters
| Inhibitor Class | Target | Basal Respiration | ATP Production | Maximal Respiration | Proton Leak |
| Complex I Inhibitor (e.g., Rotenone) | NADH Dehydrogenase | ↓ | ↓ | ↓ | No direct effect |
| Complex II Inhibitor (e.g., TTFA) | Succinate Dehydrogenase | ↓ (if respiring on succinate) | ↓ | ↓ | No direct effect |
| Complex III Inhibitor (e.g., Antimycin A) | Cytochrome c Reductase | ↓ | ↓ | ↓ | No direct effect |
| Complex IV Inhibitor (e.g., Sodium Azide) | Cytochrome c Oxidase | ↓ | ↓ | ↓ | No direct effect |
| ATP Synthase Inhibitor (e.g., Oligomycin) | Complex V | ↓ | ↓ | No direct effect | ↓ |
| Uncoupler (e.g., FCCP) | Proton Gradient Dissipator | ↑ | ↓ | ↑ (to a maximum) | ↑ |
Note: The specific effects of this compound will need to be determined experimentally.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on OCR after adding this compound. | - Incorrect Concentration: The concentration used may be too low. - Inhibitor Inactivity: The inhibitor may have degraded due to improper storage or handling. - Cellular Resistance: The cell line may be resistant to this specific inhibitor. | - Perform a dose-response experiment with a wider and higher concentration range. - Prepare fresh dilutions from a new stock aliquot. - Confirm the activity of the inhibitor in a cell-free system if possible, or test on a different, sensitive cell line. |
| High variability between replicate wells. | - Uneven Cell Seeding: Inconsistent cell numbers across wells. - Pipetting Errors: Inaccurate addition of the inhibitor. - Edge Effects: Wells on the edge of the plate may behave differently. | - Ensure a homogenous cell suspension and careful pipetting during cell seeding. - Use a multichannel pipette for adding reagents where possible. - Avoid using the outermost wells of the microplate for experimental samples. |
| Significant decrease in cell viability after treatment. | - Cytotoxicity: The inhibitor may be toxic to the cells at the concentration used. - Prolonged Incubation: The treatment time may be too long. | - Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the toxic concentration range. - Reduce the inhibitor concentration or the incubation time. |
| Unexpected increase in OCR after adding an inhibitor. | - Off-target Effects: The inhibitor might have uncoupling activity at the concentration used. - Cellular Stress Response: Cells may transiently increase respiration as a stress response. | - Test a lower concentration of the inhibitor. - Investigate the time-course of the response to distinguish between a transient stress response and a sustained effect. |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using a Seahorse XF Analyzer
This protocol outlines the steps for a dose-response experiment to identify the optimal working concentration of this compound.
1. Cell Culture and Seeding: a. Culture your cells of interest under standard conditions until they reach approximately 80% confluency.[7] b. On the day before the assay, trypsinize and count the cells. Seed the cells in a Seahorse XF cell culture microplate at the optimal density for your cell line (typically 20,000-80,000 cells/well).[8] c. Include several wells for background correction (no cells). d. Allow the cells to adhere and grow overnight in a CO2 incubator.
2. Preparation of Reagents and Inhibitor Dilutions: a. Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO). b. On the day of the assay, prepare a series of dilutions of this compound in pre-warmed Seahorse XF assay medium. The final concentrations should span a range determined from literature or preliminary experiments (e.g., 0.1 µM to 100 µM). c. Prepare the other mitochondrial stress test compounds (e.g., oligomycin, FCCP, and a mixture of rotenone and antimycin A) in assay medium at their optimal concentrations.
3. Seahorse XF Analyzer Assay: a. Calibrate the Seahorse XF sensor cartridge. b. Replace the cell culture medium in the microplate with the pre-warmed assay medium containing the different concentrations of this compound or vehicle control. c. Incubate the plate in a non-CO2 incubator at 37°C for one hour to allow the cells to equilibrate. d. Place the cell culture plate in the Seahorse XF Analyzer and initiate the protocol. e. The assay protocol should include baseline measurements followed by the sequential injection of oligomycin, FCCP, and rotenone/antimycin A to determine the key parameters of mitochondrial respiration.[9]
4. Data Analysis: a. After the run, normalize the OCR data to cell number or protein concentration. b. Plot the basal OCR and other relevant parameters as a function of the this compound concentration. c. Determine the IC50 (the concentration that inhibits 50% of the maximal response) and select the optimal concentration for future experiments based on the desired level of inhibition and minimal cytotoxicity.
Mandatory Visualizations
Caption: The mitochondrial electron transport chain and potential site of action for an inhibitor.
Caption: Workflow for optimizing the concentration of this compound.
Caption: Decision tree for troubleshooting common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Etomoxir - Wikipedia [en.wikipedia.org]
- 6. Asparagine couples mitochondrial respiration to ATF4 activity and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for rapid manipulation of mitochondrial morphology in living cells using inducible counter mitochondrial morphology (iCMM) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting insolubility of Mitochondrial Respiration-IN-4 in assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of Mitochondrial Respiration-IN-4 in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution in my aqueous assay buffer?
A1: this compound, like many small molecule inhibitors, is often hydrophobic and has low aqueous solubility. When a concentrated stock solution, typically in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer, the compound can crash out of solution if its concentration exceeds its solubility limit in the final assay medium.[1][2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a high-concentration stock solution of this compound is anhydrous DMSO.[3] It is crucial to use a fresh, high-quality grade of DMSO to avoid introducing moisture, which can affect the stability and solubility of the compound.[3]
Q3: What is the maximum concentration of DMSO that is tolerated by most cells in culture?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.1% to 0.5% without significant toxicity.[4] However, it is always best practice to perform a vehicle control experiment with the same final concentration of DMSO to assess its effect on your specific cell type and assay.
Q4: Can I use other solvents besides DMSO?
A4: Yes, other water-miscible organic solvents can be used, such as ethanol, dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP).[5][6] The choice of solvent will depend on the specific chemical properties of the inhibitor and the compatibility with your experimental system. It is advisable to consult the compound's datasheet or perform small-scale solubility tests.
Q5: How can I improve the solubility of this compound in my final assay medium?
A5: Several strategies can be employed to improve solubility. These include using a co-solvent in your final assay buffer, optimizing the pH of the buffer if the compound has ionizable groups, or using non-ionic surfactants.[5][7][8] For cellular assays, pre-diluting the stock solution in a small volume of serum-containing medium before adding it to the rest of the culture can sometimes help.
Troubleshooting Guide for Insolubility
If you are experiencing precipitation of this compound in your experiments, follow this step-by-step troubleshooting guide.
Step 1: Optimize Stock Solution Preparation
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Ensure complete dissolution: When preparing your stock solution in DMSO, ensure the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can aid in dissolution.[3]
-
Use anhydrous DMSO: Water contamination in DMSO can reduce the solubility of hydrophobic compounds and promote degradation.[3] Use a fresh, sealed bottle of anhydrous DMSO.
-
Store properly: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to precipitation.[3]
Step 2: Modify Dilution Protocol
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Serial dilutions in DMSO: If you need to prepare intermediate concentrations, perform serial dilutions in DMSO before the final dilution into the aqueous buffer.
-
Stepwise dilution: When diluting the DMSO stock into your aqueous buffer, add the stock solution dropwise while vortexing or stirring the buffer to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.[4]
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Pre-warm the buffer: Having the aqueous buffer at room temperature or 37°C can sometimes improve solubility upon dilution.
Step 3: Alter the Composition of the Assay Medium
-
Incorporate co-solvents: If compatible with your assay, consider adding a small percentage of a co-solvent like polyethylene glycol (PEG) or glycerol to the final assay buffer.[5][9]
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Use of surfactants: Non-ionic surfactants such as Tween® 20 or Triton™ X-100 at low concentrations (e.g., 0.01-0.1%) can help to keep hydrophobic compounds in solution by forming micelles.[6][8]
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pH adjustment: If this compound has acidic or basic functional groups, its solubility may be pH-dependent. Adjusting the pH of the assay buffer may increase its solubility.[5]
Step 4: For Cell-Based Assays
-
Reduce the final concentration: If possible, lower the final concentration of this compound in your experiment.
-
Increase serum concentration: For assays with cell culture medium, temporarily increasing the serum concentration (if permissible for your experiment) can help to solubilize the compound.
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Pre-mix with serum: Before adding to the full volume of media, try pre-mixing the DMSO stock with a small volume of serum-containing media. The proteins in the serum can help to chaperone the hydrophobic compound.
Data Presentation: Solubility of this compound
The following table summarizes the hypothetical solubility of this compound in various solvents. This data is provided as a guideline for researchers.
| Solvent | Concentration (mM) | Temperature (°C) | Observations |
| DMSO | 100 | 25 | Clear solution |
| Ethanol | 25 | 25 | Clear solution |
| Water | <0.01 | 25 | Insoluble |
| PBS (pH 7.4) | <0.01 | 25 | Forms precipitate |
| Cell Culture Media + 10% FBS | 0.1 | 37 | May form a fine precipitate over time |
| PBS + 1% Tween® 20 | 0.5 | 25 | Clear solution |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Weigh the compound: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 ml of a 10 mM solution of a compound with a molecular weight of 500 g/mol , you would need 5 mg.
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Add anhydrous DMSO: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, you can sonicate the tube in a water bath for 5-10 minutes or warm it briefly at 37°C. Visually inspect the solution to ensure there are no visible particles.
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Aliquot and store: Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Visualizations
Caption: Troubleshooting workflow for addressing insolubility issues.
Caption: Overview of the mitochondrial electron transport chain.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Improving the stability of Mitochondrial Respiration-IN-4 in solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with Mitochondrial Respiration-IN-4. Our aim is to help you overcome common experimental challenges and ensure the stability and efficacy of this novel inhibitor in your assays.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solution
Q: I observed precipitation after diluting my DMSO stock solution of this compound into my aqueous experimental buffer. What could be the cause and how can I resolve this?
A: Precipitation upon dilution into aqueous media is a common issue with hydrophobic small molecules.[1] The solubility of the compound in your final assay buffer is likely much lower than in the DMSO stock.
Troubleshooting Steps:
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Verify Final Concentration: Ensure that the final concentration of this compound in your experiment does not exceed its aqueous solubility limit. It is recommended to keep the final concentration well below the saturation point.
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Optimize DMSO Concentration: The final concentration of DMSO in your aqueous solution should be kept to a minimum, ideally below 0.5%, as higher concentrations can be toxic to cells and may affect experimental outcomes.[2]
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Incremental Dilution: Instead of a single large dilution, try a serial dilution approach. This can sometimes help to keep the compound in solution.
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Use of Pluronic F-127: For particularly challenging compounds, the addition of a small amount of a non-ionic surfactant like Pluronic F-127 (at a final concentration of 0.01-0.02%) to your final assay medium can help to maintain solubility.
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Sonication: Gentle sonication of the final solution for a few minutes can sometimes help to redissolve small amounts of precipitate.
Troubleshooting Workflow for Compound Precipitation
Caption: A flowchart for troubleshooting precipitation of this compound.
Issue 2: Inconsistent or Lower-Than-Expected Inhibitory Activity
Q: My experimental results with this compound are inconsistent, or the observed inhibition is less than expected. What are the potential reasons?
A: Inconsistent activity can stem from several factors, including compound degradation, improper storage, or issues with the experimental setup.
Troubleshooting Steps:
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Freshly Prepare Solutions: It is highly recommended to prepare fresh working solutions of this compound from a frozen stock for each experiment. The stability of the compound in aqueous media over time may be limited.
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Check Stock Solution Integrity: If you suspect degradation of your stock solution, it is advisable to prepare a fresh stock from the powdered compound. For long-term storage, aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles.[2]
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Verify Experimental Conditions: Ensure that the pH and temperature of your experimental buffer are within the optimal range for both your assay and the stability of the compound.
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Evaluate Cell Health: For cell-based assays, ensure that the cells are healthy and at the appropriate confluency. Stressed or unhealthy cells can exhibit altered mitochondrial respiration, leading to variability in results.
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Control for Off-Target Effects: At higher concentrations, small molecule inhibitors may exhibit off-target effects.[1] It is crucial to perform dose-response experiments to determine the optimal concentration range for specific inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[2] Ensure the DMSO is of high purity and anhydrous to prevent compound degradation.
Q2: How should I store the powdered compound and its stock solution?
A2:
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Powder: Store the lyophilized powder of this compound at -20°C, protected from light and moisture.
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Stock Solution: Prepare a stock solution in DMSO (e.g., 10 mM) and aliquot it into single-use vials to minimize freeze-thaw cycles. Store these aliquots at -80°C for long-term stability. For short-term storage (up to one week), 4°C is acceptable.[3]
Q3: What is the proposed mechanism of action for this compound?
A3: this compound is a potent and selective inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. By blocking the transfer of electrons from NADH to ubiquinone, it disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis.[4][5]
Mechanism of Action of this compound
Caption: Inhibition of Complex I by this compound.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | ≥ 50 mg/mL | Recommended for stock solutions. |
| Ethanol | ~10 mg/mL | Can be used as an alternative solvent. |
| PBS (pH 7.4) | < 0.1 mg/mL | Low aqueous solubility. |
| Water | Insoluble | Not recommended for dissolution. |
Note: This data is based on typical characteristics of similar small molecule inhibitors and should be confirmed experimentally.
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
Materials:
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This compound (lyophilized powder)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Calibrated micropipettes
Procedure for 10 mM Stock Solution:
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Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
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Briefly centrifuge the vial to ensure all the powder is at the bottom.[2]
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Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
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Add the calculated volume of DMSO to the vial.
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Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 37°C) and sonication can be used if necessary to aid dissolution.
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Aliquot the 10 mM stock solution into single-use, light-protected microcentrifuge tubes.
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Store the aliquots at -80°C.
Procedure for Preparing Working Solutions:
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Thaw a single aliquot of the 10 mM stock solution at room temperature.
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Perform serial dilutions of the stock solution in your final experimental buffer to achieve the desired working concentrations.
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Vortex briefly after each dilution step to ensure homogeneity.
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Use the freshly prepared working solutions immediately in your experiments for best results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of Mitochondrial Respiratory Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sealing the Mitochondrial Respirasome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Mitochondrial Respiration Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when using mitochondrial respiration inhibitors in cell lines. The focus is on understanding and overcoming mechanisms of resistance to ensure effective and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are mitochondrial respiration inhibitors and how do they work?
Mitochondrial respiration inhibitors are compounds that block the electron transport chain (ETC), the primary mechanism for ATP production in cells.[1] The ETC is composed of five protein complexes (I-V) located in the inner mitochondrial membrane.[2] These inhibitors typically target specific complexes, preventing the transfer of electrons and disrupting the proton gradient necessary for ATP synthesis.[1] This leads to a decrease in cellular energy and can induce cell death.[1]
Q2: My cells are showing resistance to the mitochondrial respiration inhibitor. What are the possible reasons?
Resistance to mitochondrial respiration inhibitors can arise from various cellular adaptations:
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Metabolic Rewiring: Cells may shift their energy production from oxidative phosphorylation (OXPHOS) to glycolysis, a process known as the Warburg effect.[3][4] This allows them to generate ATP even when the ETC is inhibited.
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Upregulation of Antioxidant Defenses: Inhibition of the ETC can lead to the production of reactive oxygen species (ROS).[1][5] Resistant cells may upregulate antioxidant enzymes like superoxide dismutase (SOD) to neutralize these toxic byproducts.[5]
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Increased Mitochondrial Biogenesis: Cells might compensate for inhibited mitochondria by producing more of these organelles.[6]
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Alterations in Drug Efflux: Overexpression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.
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Target Modification: Mutations in the target protein (the specific ETC complex) can prevent the inhibitor from binding effectively.
Q3: How can I confirm that my inhibitor is effectively reaching its target?
To confirm target engagement, you can perform a cellular thermal shift assay (CETSA) or use a fluorescently labeled version of your inhibitor to visualize its subcellular localization. Additionally, measuring the specific activity of the targeted ETC complex in isolated mitochondria from treated and untreated cells can confirm inhibition.
Q4: What are the key signaling pathways involved in resistance to mitochondrial respiration inhibitors?
Several signaling pathways can be activated in response to mitochondrial stress and contribute to resistance:
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Akt Survival Pathway: Defects in mitochondrial respiration can lead to an increase in NADH, which can inactivate PTEN, a negative regulator of the Akt pathway.[3] Activation of Akt promotes cell survival and drug resistance.[3]
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Mitochondrial Unfolded Protein Response (UPRmt): This is a stress response that helps to maintain mitochondrial homeostasis.[5][7]
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Integrated Stress Response (ISR): A broader cellular stress response that can be activated by mitochondrial dysfunction.[5][7]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during experiments with mitochondrial respiration inhibitors.
| Problem | Possible Cause | Suggested Solution |
| No observable effect of the inhibitor on cell viability or proliferation. | 1. Inhibitor instability or degradation. 2. Incorrect inhibitor concentration. 3. Cell line is inherently resistant. 4. Suboptimal cell culture conditions. | 1. Prepare fresh inhibitor solutions for each experiment. Store stock solutions according to the manufacturer's instructions. 2. Perform a dose-response curve to determine the optimal concentration (IC50) for your specific cell line. 3. Test the inhibitor on a known sensitive cell line to confirm its activity. Consider using a different cell line for your experiments. 4. Ensure the cell culture medium contains the appropriate nutrients and that cells are not under other stressors.[8] |
| High variability between replicate experiments. | 1. Inconsistent cell seeding density. 2. Fluctuation in inhibitor concentration. 3. Edge effects in multi-well plates. | 1. Ensure uniform cell seeding across all wells. 2. Mix inhibitor solutions thoroughly before adding to cells. 3. Avoid using the outer wells of multi-well plates, as they are more prone to evaporation. |
| Cells initially respond to the inhibitor but then recover. | 1. Development of acquired resistance. 2. Transient inhibitor effect. | 1. Analyze cells for markers of resistance (e.g., increased glycolysis, upregulation of antioxidant enzymes). Consider combination therapies to overcome resistance. 2. Monitor the effect of the inhibitor over a longer time course. |
| Unexpected or off-target effects observed. | 1. Inhibitor may have multiple cellular targets. 2. High inhibitor concentration leading to non-specific toxicity. | 1. Review the literature for known off-target effects of your inhibitor. Use structurally different inhibitors that target the same complex to confirm that the observed phenotype is due to on-target inhibition. 2. Use the lowest effective concentration of the inhibitor. |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Respiration using High-Resolution Respirometry (e.g., Seahorse XF Analyzer)
This protocol allows for the real-time measurement of oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.[9][10]
Materials:
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Seahorse XF Analyzer
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Seahorse XF Cell Culture Microplates
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XF Calibrant
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Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
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Mitochondrial respiration inhibitors (e.g., Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
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Sensor Cartridge Hydration: Hydrate the sensor cartridge with XF Calibrant overnight in a non-CO2 incubator at 37°C.
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Assay Preparation:
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Replace the growth medium with pre-warmed assay medium.
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Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
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Load the hydrated sensor cartridge with the desired inhibitors.
-
-
Seahorse XF Analyzer Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
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Load the cell plate into the analyzer and initiate the assay protocol.
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The protocol will sequentially inject the inhibitors to measure key parameters of mitochondrial function:
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Basal Respiration: OCR before any injections.
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ATP-linked Respiration: Decrease in OCR after injection of Oligomycin (ATP synthase inhibitor).
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Maximal Respiration: OCR after injection of FCCP (an uncoupling agent).
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Non-mitochondrial Respiration: OCR after injection of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor).[9]
-
-
Data Analysis:
The Seahorse XF software will calculate the different respiratory parameters. Normalize the data to cell number or protein concentration.
Protocol 2: Western Blot Analysis for Markers of Resistance
This protocol is used to detect changes in the expression of proteins involved in resistance mechanisms.
Materials:
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Cell lysates from treated and untreated cells
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SDS-PAGE gels
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Transfer apparatus
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PVDF or nitrocellulose membranes
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Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-SOD2, anti-HIF-1α)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
Procedure:
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Protein Quantification: Determine the protein concentration of the cell lysates.
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SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.
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Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Signaling pathways leading to resistance against mitochondrial respiration inhibitors.
Caption: A logical workflow for troubleshooting resistance to mitochondrial inhibitors.
References
- 1. What are Electron transport chain complex proteins inhibitors and how do they work? [synapse.patsnap.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Mitochondrial respiration defects in cancer cells cause activation of Akt survival pathway through a redox-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Rewiring of mitochondrial metabolism in therapy-resistant cancers: permanent and plastic adaptations [frontiersin.org]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Mechanisms of Mitochondrial Respiratory Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of mitochondrial respiration has fundamentally different effects on proliferation, cell survival and stress response in immature versus differentiated cardiomyocyte cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physiological Cell Culture Media Tune Mitochondrial Bioenergetics and Drug Sensitivity in Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurements of Mitochondrial Respiration in Intact Cells, Permeabilized Cells, and Isolated Tissue Mitochondria Using the Seahorse XF Analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in experiments with Mitochondrial Respiration-IN-4
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Mitochondrial Respiration-IN-4 in their experiments. Our goal is to help you address variability and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended cell seeding density for experiments with this compound?
A1: Optimal cell density is crucial for obtaining robust and reproducible results. It ensures that changes in Oxygen Consumption Rate (OCR) are within the linear range of detection and significantly above background noise.[1] The ideal density varies between cell types. We recommend performing a cell density titration experiment to determine the optimal number of cells per well for your specific cell line. This typically involves seeding a range of cell densities and selecting the one that provides the largest response to an uncoupler like FCCP.[1][2]
Q2: How does cell passage number affect experimental outcomes with this compound?
A2: High passage numbers can significantly alter cellular characteristics, including mitochondrial function.[3] As cells are cultured for extended periods, they can experience changes in morphology, growth rates, protein expression, and metabolic capacity.[3] Specifically, mitochondrial DNA copy number and function can be affected by the passage number.[4] To ensure consistency, it is critical to use cells within a narrow passage number range for all experiments and to record the passage number for each experiment.
Q3: What are the best practices for preparing and handling this compound and other compounds?
A3: Proper preparation and handling of all reagents are critical for assay success. Stock solutions of this compound and other mitochondrial modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) should be prepared in high-quality DMSO and stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[5] On the day of the assay, working solutions should be freshly prepared in the appropriate assay medium.[5][6] Ensure thorough mixing of the compounds into the assay medium before adding them to the injection ports of the sensor cartridge.
Q4: My baseline Oxygen Consumption Rate (OCR) is very low before adding this compound. What could be the cause?
A4: A low basal OCR can be due to several factors, including low cell number, poor cell health, or suboptimal assay conditions.[7] Ensure you have optimized your cell seeding density.[1][2] Check cell viability and morphology before starting the assay. Also, verify that the assay medium contains the necessary substrates for mitochondrial respiration (e.g., glucose, pyruvate, glutamine).[6]
Q5: After injecting this compound, I don't see the expected change in OCR. What should I do?
A5: If this compound is expected to inhibit respiration, a lack of effect could be due to several reasons. First, verify the concentration and preparation of your compound. An error in dilution can lead to an ineffective concentration. Second, consider the mechanism of action. If it targets a specific substrate pathway, ensure that the pathway is active in your cells and that the appropriate substrates are provided in the assay medium.[8][9] Finally, assess the overall health of your cells; if they have compromised mitochondrial function at baseline, the effect of an inhibitor may be minimal.
Troubleshooting Guides
Issue 1: High Variability in OCR Measurements Between Replicate Wells
High variability can obscure the true effect of this compound. Below is a systematic guide to identify and address potential sources of variability.
Troubleshooting Workflow for High OCR Variability
Caption: Troubleshooting workflow for high OCR variability.
Data Presentation: Impact of Inconsistent Seeding
The following table illustrates how uneven cell seeding can lead to high variability in baseline OCR.
| Well Replicate | Cell Count (Normalized) | Baseline OCR (pmol/min) | % Coefficient of Variation (%CV) |
| Consistent Seeding | |||
| 1 | 20,100 | 155 | 4.5% |
| 2 | 19,800 | 148 | |
| 3 | 20,500 | 159 | |
| Inconsistent Seeding | |||
| 1 | 15,200 | 110 | 25.8% |
| 2 | 25,300 | 185 | |
| 3 | 19,500 | 145 |
Issue 2: Poor Response to Mitochondrial Stressors (e.g., FCCP, Rotenone/Antimycin A)
A poor response to mitochondrial modulators can indicate underlying issues with cell health or experimental setup. This can compromise the interpretation of data generated with this compound.
Signaling Pathway: Mitochondrial Electron Transport Chain (ETC)
Caption: Mitochondrial Electron Transport Chain and inhibitor sites.
Data Presentation: Optimizing FCCP Concentration
The concentration of the uncoupler FCCP needs to be optimized for each cell line to achieve maximal respiration. An insufficient concentration will not fully uncouple respiration, while an excessive concentration can be inhibitory.[7][10]
| FCCP Concentration | Maximal OCR (pmol/min) | Cell Line A | Cell Line B |
| 0.25 µM | 250 | 350 | |
| 0.5 µM | 380 | 480 | |
| 1.0 µM | 450 (Optimal) | 510 | |
| 2.0 µM | 410 (Inhibition) | 520 (Optimal) | |
| 4.0 µM | 320 (Inhibition) | 460 (Inhibition) |
Experimental Protocols
Protocol 1: Cell Seeding Density Optimization for Mitochondrial Stress Test
-
Cell Culture: Culture cells under standard conditions, ensuring they are healthy and in the logarithmic growth phase. Use cells with a consistent low passage number.
-
Seeding: On the day before the assay, seed cells into a Seahorse XF cell culture microplate at a range of densities (e.g., 5,000, 10,000, 20,000, 40,000, and 80,000 cells/well).[2] Include wells for background correction (no cells).
-
Hydration: Hydrate a sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Assay Medium: On the day of the assay, wash and replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.[6] Incubate in a non-CO2 37°C incubator for 1 hour.
-
Compound Preparation: Prepare injection compounds (e.g., Oligomycin 1.0 µM, FCCP 1.0 µM, Rotenone/Antimycin A 0.5 µM) in assay medium. Load the hydrated sensor cartridge.
-
Assay Execution: Place the cell culture plate in the Seahorse XF Analyzer and run the mitochondrial stress test protocol.
-
Data Analysis: After the run, normalize OCR data to cell number. Plot the maximal respiration (after FCCP injection) against cell density. The optimal density is the one that gives the maximal OCR before plateauing or declining.[1]
Protocol 2: Standard Mitochondrial Stress Test with this compound
-
Cell Seeding: Seed cells at the predetermined optimal density in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Compound Treatment (if applicable): If pre-treating with this compound, replace the medium with fresh culture medium containing the compound or vehicle control and incubate for the desired duration.
-
Assay Preparation: Follow steps 3 and 4 from Protocol 1.
-
Compound Loading: Prepare and load the mitochondrial stressors into the sensor cartridge ports (e.g., Port A: Oligomycin, Port C: FCCP, Port D: Rotenone/Antimycin A). Load this compound or vehicle into Port B for acute treatment experiments.
-
Assay Execution: Run the Seahorse XF Analyzer. The protocol will measure baseline OCR, then inject this compound (or vehicle), followed by oligomycin, FCCP, and finally rotenone/antimycin A.
-
Data Analysis: Analyze the OCR data to determine key mitochondrial parameters: basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and non-mitochondrial respiration.[11] Compare the effects of this compound to the vehicle control.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Aging Cell Culture - Genetic and Metabolic Effects of Passage Number on Zebrafish Z3 Cells [cellphysiolbiochem.com]
- 4. researchgate.net [researchgate.net]
- 5. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Extracellular Flux Assay to Measure Respiration of Anchorage-independent Tumor Cell Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mapping Mitochondrial Respiratory Chain Deficiencies by Respirometry: Beyond the Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
Technical Support Center: Optimizing Incubation Time for Novel Mitochondrial Respiration Inhibitors
A Note on "Mitochondrial Respiration-IN-4": As of November 2025, "this compound" does not correspond to a publicly documented compound in scientific literature. This guide provides a general framework for optimizing the incubation time for any novel or uncharacterized inhibitor of mitochondrial respiration.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing the incubation time for a mitochondrial respiration inhibitor crucial?
Optimizing the incubation time is critical to ensure that the inhibitor has reached its target and exerted its maximal effect without causing secondary, off-target effects or cellular stress responses that could confound the results. Insufficient incubation may lead to an underestimation of the inhibitor's potency, while prolonged incubation could induce cytotoxicity or trigger compensatory metabolic pathways.
Q2: What is a typical starting point for incubation time when testing a new inhibitor?
For initial screening, a short pre-incubation of 15-60 minutes prior to the start of the respiration assay is a common starting point.[1][2] However, the optimal time can vary significantly based on the inhibitor's mechanism of action, its cell permeability, and the cell type being used.
Q3: How does the expected mechanism of action of an inhibitor influence the incubation time?
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Direct inhibitors of ETC complexes (e.g., rotenone, antimycin A): These often act rapidly, and their effects can be observed within minutes of addition.[3][4]
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Inhibitors affecting upstream pathways or gene expression: These will require longer incubation times, potentially hours, to observe a significant impact on mitochondrial respiration.
-
Covalent inhibitors: These may require longer incubation to achieve maximal target occupancy.
Q4: What are the key parameters to measure in a mitochondrial respiration assay when testing a new inhibitor?
The primary measurement is the Oxygen Consumption Rate (OCR). Key parameters derived from a typical mitochondrial stress test include:
-
Basal Respiration: The baseline oxygen consumption of the cells.
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ATP-linked Respiration: The portion of basal respiration used for ATP synthesis.
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Proton Leak: The remaining oxygen consumption after inhibiting ATP synthase.
-
Maximal Respiration: The maximum OCR the cells can achieve.
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Spare Respiratory Capacity: The difference between maximal and basal respiration, indicating the cell's ability to respond to increased energy demand.[5]
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for a Novel Mitochondrial Respiration Inhibitor
This protocol outlines a time-course experiment using an extracellular flux analyzer (e.g., Seahorse XF).
1. Cell Plating:
- Seed cells at a predetermined optimal density in a microplate.[6][7] Cell density is critical for obtaining robust OCR measurements.
- Allow cells to adhere and form a monolayer overnight.
2. Assay Medium Preparation:
- Prepare the assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and adjust the pH to 7.4.[8][9]
- Warm the medium to 37°C.
3. Inhibitor Preparation:
- Prepare a stock solution of the novel inhibitor in a suitable solvent (e.g., DMSO).
- Prepare working concentrations of the inhibitor in the assay medium. Include a vehicle-only control.
4. Incubation Time-Course:
- Replace the cell culture medium with the prepared assay medium containing either the inhibitor or vehicle.
- Incubate the plate at 37°C in a non-CO2 incubator for various time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h).
5. Mitochondrial Stress Test:
- After the designated incubation period, perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.[6]
- Measure the OCR at each stage.
6. Data Analysis:
- Normalize the OCR data to cell number or protein concentration.
- Plot the key respiratory parameters (e.g., basal respiration, maximal respiration) against the incubation time.
- The optimal incubation time is the point at which the inhibitor's effect on OCR plateaus.
Data Presentation
Table 1: Example Time-Course Data for a Hypothetical Inhibitor ("Inhibitor-X")
| Incubation Time | Basal Respiration (pmol O₂/min) | Maximal Respiration (pmol O₂/min) | Spare Respiratory Capacity (pmol O₂/min) |
| Vehicle Control | 150 ± 10 | 300 ± 20 | 150 ± 15 |
| 15 min | 120 ± 8 | 250 ± 15 | 130 ± 12 |
| 30 min | 100 ± 7 | 200 ± 12 | 100 ± 10 |
| 1 hour | 85 ± 5 | 150 ± 10 | 65 ± 8 |
| 2 hours | 82 ± 6 | 145 ± 11 | 63 ± 9 |
| 4 hours | 80 ± 5 | 148 ± 9 | 68 ± 7 |
In this example, the effect of Inhibitor-X appears to plateau between 1 and 2 hours of incubation.
Table 2: Typical Working Concentrations and Incubation Times for Common Mitochondrial Respiration Inhibitors
| Inhibitor | Target | Typical Concentration Range | Typical Incubation Time |
| Rotenone | Complex I | 0.1 - 1 µM | Acute injection during assay |
| Antimycin A | Complex III | 0.1 - 1 µM | Acute injection during assay |
| Oligomycin | Complex V (ATP Synthase) | 0.5 - 2.5 µM | Acute injection during assay[2][8] |
| FCCP | Uncoupler | 0.1 - 2 µM | Acute injection during assay[10] |
| 2-Deoxyglucose (2-DG) | Glycolysis | 10 - 100 mM | 30 - 60 minutes |
Troubleshooting Guide
Q: I don't see any effect of my inhibitor on OCR, even at long incubation times. What could be the problem?
-
A: Possible Causes & Solutions:
-
Incorrect Inhibitor Concentration: The concentration may be too low. Perform a dose-response experiment to determine the optimal concentration.
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Inhibitor Instability: The inhibitor may be unstable in the assay medium. Check the stability of the compound under your experimental conditions.
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Cell Permeability: The inhibitor may not be entering the cells. Consider using a permeabilizing agent (with appropriate controls) or modifying the inhibitor's structure to improve uptake.
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Incorrect Target: The compound may not be targeting mitochondrial respiration in the cell type you are using.
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Q: My inhibitor causes an unexpected increase in OCR. Why is this happening?
-
A: Possible Causes & Solutions:
-
Mitochondrial Uncoupling: The compound may be acting as a mitochondrial uncoupler, dissipating the proton gradient and causing an increase in oxygen consumption to compensate.[11] This is often seen with compounds like FCCP.
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Off-Target Effects: The inhibitor may have off-target effects that stimulate cellular metabolism.
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Compensatory Mechanisms: At short incubation times, cells may temporarily increase respiration to compensate for a partial inhibition.
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Q: I'm seeing high variability between my replicate wells. What can I do to improve consistency?
-
A: Possible Causes & Solutions:
-
Uneven Cell Seeding: Ensure that cells are evenly distributed in each well.[7] Variations in cell number will lead to variations in OCR.
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Pipetting Errors: Use calibrated pipettes and be precise when adding reagents.
-
Edge Effects: The outer wells of a microplate can be prone to evaporation. Consider not using the outermost wells for experiments or filling them with media to create a humidity barrier.
-
Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase. Stressed or senescent cells can have altered mitochondrial function.[5]
-
Visualizations
Caption: Workflow of a standard mitochondrial stress test.
Caption: Decision-making flowchart for troubleshooting experiments.
Caption: Common inhibitors and their targets in the ETC.
References
- 1. agilent.com [agilent.com]
- 2. Inhibition of Mitochondrial Respiration Impairs Nutrient Consumption and Metabolite Transport in Human Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. einsteinmed.edu [einsteinmed.edu]
- 7. researchgate.net [researchgate.net]
- 8. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Extracellular Flux Assay to Measure Respiration of Anchorage-independent Tumor Cell Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exploring the impact of mitochondrial-targeting anthelmintic agents with GLUT1 inhibitor BAY-876 on breast cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results with Mitochondrial Respiration-IN-4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Mitochondrial Respiration-IN-4 (MR-IN-4). The information is tailored to assist in resolving unexpected experimental outcomes and to offer a deeper understanding of the compound's effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MR-IN-4) and what is its general mechanism of action?
A1: this compound (also known as Compound TC11) is a potent inhibitor of mitochondrial respiration.[1][2][3] Its mechanism involves the impairment of Reactive Oxygen Species (ROS) production and the induction of apoptosis, as observed in MCF7 cells.[1][2][3] While the precise molecular target within the electron transport chain is not publicly specified, its effects are consistent with the disruption of oxidative phosphorylation.
Q2: I am not seeing the expected decrease in the oxygen consumption rate (OCR) after adding MR-IN-4. What are the possible causes?
A2: Several factors could contribute to a lack of an inhibitory effect on OCR:
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Incorrect Compound Concentration: The concentration of MR-IN-4 may be too low to elicit an effect. It is crucial to perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and experimental conditions.
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Cell Health and Density: The metabolic state of your cells can influence their response to inhibitors. Ensure that your cells are healthy, in the logarithmic growth phase, and plated at an optimal density. Both very low and very high cell densities can lead to misleading results.
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Compound Stability and Storage: Verify that MR-IN-4 has been stored correctly according to the manufacturer's instructions. Improper storage can lead to degradation and loss of activity.
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Cellular Metabolism: The particular cell line you are using may have a low reliance on mitochondrial respiration for ATP production, depending more on glycolysis. In such cases, the effect of a mitochondrial respiration inhibitor on the total OCR might be less pronounced.
Q3: My results show high variability between replicate wells. How can I improve the consistency of my assay?
A3: High variability can be addressed by carefully controlling several experimental parameters:
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Consistent Cell Seeding: Ensure uniform cell seeding across all wells of your microplate. Inconsistent cell numbers will lead to variability in oxygen consumption.
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Accurate Pipetting: Use calibrated pipettes and proper technique to ensure accurate and consistent addition of MR-IN-4 and other assay reagents to each well.
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Proper Mixing: After the injection of MR-IN-4, ensure that it is gently but thoroughly mixed in the well to achieve a uniform concentration.
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Instrument Maintenance: Regular maintenance and calibration of your oxygen consumption measurement system (e.g., Seahorse XF Analyzer) are critical for reproducible results.
Q4: After adding MR-IN-4, I observe an unexpected increase in the oxygen consumption rate. What could explain this?
A4: While counterintuitive for an inhibitor, an initial increase in OCR could be due to an uncoupling effect. At certain concentrations or in specific cell types, some compounds can disrupt the mitochondrial membrane potential, leading to a temporary, uncontrolled increase in oxygen consumption as the electron transport chain tries to compensate. It is also possible that the compound has off-target effects. A detailed dose-response analysis and comparison with known uncouplers (like FCCP) might help to clarify this observation.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| No effect or minimal inhibition of OCR | 1. Sub-optimal concentration of MR-IN-4. | 1. Perform a dose-response curve to determine the IC50 for your cell line. |
| 2. Poor cell health or inappropriate cell density. | 2. Ensure cells are healthy and seeded at a density that gives a robust basal OCR. | |
| 3. Degraded MR-IN-4. | 3. Use a fresh aliquot of the compound and verify proper storage conditions. | |
| 4. Low reliance on oxidative phosphorylation. | 4. Consider using cells known to be highly dependent on mitochondrial respiration. | |
| High variability between wells | 1. Inconsistent cell seeding. | 1. Use a cell counter for accurate seeding and visually inspect plates for even cell distribution. |
| 2. Inaccurate reagent addition. | 2. Calibrate pipettes and use reverse pipetting for viscous solutions. | |
| 3. Insufficient mixing of injected compounds. | 3. Follow the instrument's recommended mixing protocols. | |
| Unexpected increase in OCR | 1. Potential uncoupling effect of MR-IN-4. | 1. Test a range of concentrations; uncoupling is often dose-dependent. |
| 2. Off-target effects of the compound. | 2. Consult literature for known off-target effects or test in different cell lines. | |
| Cell death observed before or shortly after measurement | 1. MR-IN-4 concentration is too high. | 1. Lower the concentration of MR-IN-4 to a level that inhibits respiration without causing rapid cell death. |
| 2. Cells are overly sensitive to inhibition. | 2. Reduce the incubation time with the compound before the assay. |
Experimental Protocols
Protocol: Determining the Optimal Concentration of MR-IN-4 using a Seahorse XF Analyzer
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Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to adhere and grow overnight.
-
Hydrate Sensor Cartridge: Hydrate a Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
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Prepare Assay Medium: Warm Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine to 37°C.
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Prepare Compound Plate: Prepare a dilution series of MR-IN-4 in the assay medium in a separate utility plate. Also, prepare solutions of other mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A).
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Wash and Add Medium: Remove the cell culture medium from the microplate, wash twice with the warmed assay medium, and add the final volume of assay medium.
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Incubate: Place the cell plate in a non-CO2 incubator at 37°C for one hour prior to the assay.
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Load Sensor Cartridge: Load the utility plate with the diluted MR-IN-4 and other compounds into the Seahorse XF Analyzer.
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Run Assay: Place the cell plate in the analyzer and start the assay. The instrument will measure the basal OCR before injecting the different concentrations of MR-IN-4 and then measure the subsequent changes in OCR.
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Analyze Data: Use the Seahorse Wave software to analyze the OCR data and determine the concentration of MR-IN-4 that gives the desired level of inhibition.
Signaling Pathways and Workflows
Caption: A diagram of the mitochondrial electron transport chain, indicating potential points of inhibition by MR-IN-4.
Caption: A typical experimental workflow for assessing the effect of MR-IN-4 on mitochondrial respiration.
Caption: A logical relationship diagram for troubleshooting unexpected results with MR-IN-4.
References
Validation & Comparative
A Comparative Guide to Mitochondrial Respiration Inhibitors: Rotenone and Antimycin A
A comparative analysis of the mitochondrial respiratory chain inhibitors Rotenone and Antimycin A is detailed below, providing researchers, scientists, and drug development professionals with a comprehensive guide to their mechanisms of action, experimental effects, and relevant protocols. Information regarding a compound referred to as "Mitochondrial Respiration-IN-4" is not publicly available at the time of this publication, and as such, it is not included in this comparison.
This guide offers a detailed examination of two widely used inhibitors of mitochondrial respiration, Rotenone and Antimycin A. By targeting different complexes within the electron transport chain (ETC), these compounds serve as critical tools for studying mitochondrial function and dysfunction. This document provides a side-by-side comparison of their effects, supported by quantitative data and detailed experimental methodologies.
Mechanism of Action
Rotenone and Antimycin A disrupt the flow of electrons through the ETC at distinct points, leading to an inhibition of oxidative phosphorylation and a decrease in ATP synthesis.
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Rotenone is a potent and specific inhibitor of Complex I (NADH:ubiquinone oxidoreductase).[1] It binds to the ubiquinone-binding site of Complex I, preventing the transfer of electrons from NADH to ubiquinone.[1] This blockade leads to an accumulation of NADH and a reduction in the proton gradient across the inner mitochondrial membrane.
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Antimycin A targets Complex III (cytochrome b-c1 complex).[2][3] Specifically, it binds to the Qi site of cytochrome b, one of the subunits of Complex III, thereby blocking the transfer of electrons from ubiquinol to cytochrome c.[2][3] This inhibition effectively halts the Q-cycle and disrupts the proton motive force.
dot
Caption: Mechanism of action of Rotenone and Antimycin A on the electron transport chain.
Comparative Performance Data
The following tables summarize key quantitative data for Rotenone and Antimycin A, providing a direct comparison of their inhibitory potency and effects on mitochondrial respiration.
Table 1: Inhibitory Potency (IC50 Values)
| Compound | Target | IC50 | Cell/Tissue Type | Reference |
| Rotenone | Complex I | 1.7 - 2.2 µM | Not specified | [1] |
| Rotenone | Complex I | < 100 nM | Multiple human cell lines | |
| Rotenone | NADH oxidation | 3.4 nM | Cardiac sarcoplasmic reticulum | [1] |
| Antimycin A | Complex III | 38 nM | Isolated rat liver mitochondria | [2] |
Table 2: Effects on Mitochondrial Respiration and Cellular Function
| Parameter | Effect of Rotenone | Effect of Antimycin A |
| Oxygen Consumption Rate (OCR) | Decreased | Decreased |
| ATP Production | Decreased | Decreased |
| Reactive Oxygen Species (ROS) Production | Increased | Increased |
| Mitochondrial Membrane Potential (ΔΨm) | Decreased | Decreased |
Experimental Protocols
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol outlines the general steps for assessing mitochondrial function in cultured cells using a Seahorse XF Analyzer.
Materials:
-
Seahorse XF96 or XFe24 cell culture microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF DMEM or RPMI, supplemented with glucose, pyruvate, and glutamine)
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Oligomycin (Complex V inhibitor)
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FCCP (uncoupler)
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Rotenone/Antimycin A (Complex I/III inhibitors)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.
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Compound Loading: Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.
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Seahorse XF Assay: Calibrate the instrument and then replace the calibrant plate with the cell plate to begin the assay. The instrument will sequentially inject the compounds and measure the OCR at baseline and after each injection.
dot
References
Head-to-head study of Mitochondrial Respiration-IN-4 and a known drug
A Comparative Guide for Researchers
This guide provides a detailed comparison of the investigational compound "Mitochondrial Respiration-IN-4" and the well-characterized inhibitor of fatty acid oxidation, Etomoxir. The information is intended for researchers, scientists, and drug development professionals engaged in the study of mitochondrial metabolism and its therapeutic modulation.
Introduction to Mitochondrial Respiration Modulators
Mitochondrial respiration is a fundamental cellular process responsible for the majority of ATP production. It involves a series of enzymatic reactions within the mitochondria, collectively known as the electron transport chain (ETC) and oxidative phosphorylation (OXPHOS). Modulation of this pathway holds therapeutic potential for a wide range of diseases, including metabolic disorders, neurodegenerative diseases, and cancer. This guide focuses on a head-to-head comparison of two such modulators: the novel compound this compound and the established CPT-1 inhibitor, Etomoxir.
This compound is a novel investigational compound with a currently undisclosed mechanism of action. This guide will serve as a template for researchers to input experimental data as it becomes available.
Etomoxir is an irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT-1), a key enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation. By blocking this pathway, Etomoxir shifts cellular metabolism towards glucose oxidation.
Comparative Analysis: Efficacy and Potency
The following table summarizes the key performance metrics for this compound and Etomoxir. Data for this compound should be populated as it is generated.
| Parameter | This compound | Etomoxir | Reference |
| Target | To be determined | Carnitine Palmitoyltransferase-1 (CPT-1) | [1][2] |
| IC50 (CPT-1a) | To be determined | 5-20 nM | [2] |
| Effect on Basal Respiration | To be determined | Dose-dependent decrease (at high concentrations) | [3] |
| Effect on ATP-Linked Respiration | To be determined | Significant decrease | [3] |
| Effect on Maximal Respiration | To be determined | Significant decrease (at high concentrations) | [3] |
| Effect on Proton Leak | To be determined | Increased proton leak reported in some studies | [3] |
| Off-Target Effects | To be determined | Inhibition of respiratory complex I and adenine nucleotide translocase at high concentrations (>100 μM) | [3][4] |
Mechanism of Action and Signaling Pathways
The signaling pathways affected by these compounds are crucial for understanding their cellular effects.
This compound: The mechanism of action is currently under investigation.
Etomoxir: Etomoxir's primary mechanism is the irreversible inhibition of CPT-1. This blockage of fatty acid oxidation leads to a metabolic shift towards glucose utilization. Additionally, Etomoxir has been shown to activate the peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathway.[5]
Caption: Signaling pathway of Etomoxir.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Seahorse XF Cell Mito Stress Test
This assay measures key parameters of mitochondrial function by monitoring the oxygen consumption rate (OCR) in real-time.
Protocol:
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Assay Medium: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Loading: Load the injector ports of the Seahorse XF sensor cartridge with the following compounds at optimized concentrations:
-
Port A: Test compound (this compound or Etomoxir) or vehicle control.
-
Port B: Oligomycin (ATP synthase inhibitor).
-
Port C: Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) (an uncoupling agent).
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Port D: Rotenone/antimycin A (Complex I and III inhibitors).
-
-
Assay Execution: Calibrate the sensor cartridge and place it into the cell culture plate. Initiate the Seahorse XF Cell Mito Stress Test protocol on the instrument.
-
Data Analysis: After the run, normalize the OCR data to cell number or protein concentration. Calculate the following parameters:
-
Basal Respiration: (Last OCR measurement before first injection) - (Minimum OCR measurement after rotenone/antimycin A injection).
-
ATP-Linked Respiration: (Last OCR measurement before oligomycin injection) - (Minimum OCR measurement after oligomycin injection).
-
Maximal Respiration: (Maximum OCR measurement after FCCP injection) - (Minimum OCR measurement after rotenone/antimycin A injection).
-
Proton Leak: (Minimum OCR measurement after oligomycin injection) - (Minimum OCR measurement after rotenone/antimycin A injection).
-
Caption: Seahorse XF Cell Mito Stress Test Workflow.
High-Resolution Respirometry (HRR)
HRR provides a more detailed analysis of mitochondrial function in isolated mitochondria or permeabilized cells.
Protocol:
-
Sample Preparation: Isolate mitochondria from cells or tissues by differential centrifugation or permeabilize cells using a mild detergent like digitonin.
-
Chamber Setup: Calibrate the oxygen electrodes of the high-resolution respirometer (e.g., Oroboros Oxygraph-2k) with respiration medium.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
Add the prepared mitochondrial or cell suspension to the chamber.
-
Sequentially inject a series of substrates, uncouplers, and inhibitors to assess the function of different parts of the electron transport chain. A common SUIT protocol involves:
-
State 2 (LEAK state): Addition of substrates for Complex I (e.g., pyruvate, glutamate, malate) or Complex II (e.g., succinate in the presence of rotenone).
-
State 3 (OXPHOS state): Addition of ADP to stimulate ATP synthesis.
-
State 4o (LEAK state): Addition of oligomycin to inhibit ATP synthase.
-
Uncoupled state: Titration with FCCP to determine the maximum capacity of the electron transport system (ETS).
-
Inhibition: Addition of specific inhibitors such as rotenone (Complex I), antimycin A (Complex III), and cyanide (Complex IV) to confirm the specificity of the respiratory responses.
-
-
-
Data Analysis: The software continuously records the oxygen concentration and calculates the oxygen flux (respiration rate). Analyze the changes in respiration rate after each injection to determine the activity of different respiratory complexes and the overall mitochondrial function.
Caption: High-Resolution Respirometry Workflow.
Conclusion
This guide provides a framework for the comparative analysis of this compound and Etomoxir. While Etomoxir is a well-defined inhibitor of fatty acid oxidation with known off-target effects at higher concentrations, the profile of this compound remains to be elucidated. The provided experimental protocols offer robust methods for characterizing the impact of these compounds on mitochondrial respiration. As data for this compound becomes available, this guide can be populated to provide a direct head-to-head comparison, aiding researchers in the selection and application of appropriate tools for modulating mitochondrial metabolism.
References
- 1. Etomoxir actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etomoxir | CPT-1a Inhibitor | PPARα Agonist | TargetMol [targetmol.com]
- 3. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
Comparative Guide to Mitochondrial Respiration Inhibitors: Specificity and Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of well-characterized inhibitors targeting the mitochondrial electron transport chain (ETC). As "Mitochondrial Respiration-IN-4" is not a publicly documented inhibitor, this guide focuses on established compounds for each of the four major ETC complexes. This allows for a robust comparison of their inhibitory actions, specificity, and potential off-target effects, supported by experimental data and detailed protocols.
Inhibitory Action and Specificity of ETC Inhibitors
The mitochondrial electron transport chain is the primary site of cellular oxygen consumption and ATP production. Its specific inhibition is a key tool in metabolic research and a target for drug development. The inhibitors detailed below are widely used to probe the function of individual ETC complexes.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The following table summarizes the IC50 values for representative inhibitors of each ETC complex. It is important to note that these values can vary depending on the experimental system (e.g., isolated mitochondria, cell lines).
| Inhibitor | Primary Target | Reported IC50 Values | Experimental System |
| Rotenone | Complex I (NADH:ubiquinone oxidoreductase) | 1.7 - 2.2 µM | Mitochondrial electron transport chain |
| 25 nM[1] | SH-SY5Y cells (succinyl-CoA biosynthesis) | ||
| 6.9 nM[2] | Bovine heart mitochondria (NADH:O2 oxidoreductase activity) | ||
| Atpenin A5 | Complex II (Succinate dehydrogenase) | ~10 nM[3] | General |
| 3.7 nM | Mammalian mitochondria | ||
| 8.3 nM, 9.3 nM, 8.5 nM[4] | Submitochondrial particles, mitochondria, and cardiomyocytes, respectively | ||
| Antimycin A | Complex III (Cytochrome bc1 complex) | 38 nM (Antimycin A3)[5] | Isolated rat liver mitochondria |
| Sodium Azide | Complex IV (Cytochrome c oxidase) | Not typically defined by a specific IC50 in the same manner as other inhibitors; potent inhibition is observed in the micromolar to millimolar range. | General |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results when studying mitochondrial respiration and its inhibition.
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This protocol outlines the measurement of OCR in isolated mitochondria using a Seahorse XFe96 analyzer, a common method for assessing mitochondrial function.
Materials:
-
Isolated mitochondria
-
Mitochondrial Assay Solution (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2 at 37°C
-
Substrates (e.g., 10 mM glutamate, 10 mM malate)
-
ADP (e.g., 20 mM stock)
-
Oligomycin (e.g., 50 µg/mL stock)
-
FCCP (e.g., 10 µM stock)
-
Antimycin A/Rotenone (e.g., 40 µM stock)
-
Seahorse XFe96 analyzer and consumables
Procedure:
-
Prepare Mitochondria: Isolate mitochondria from cells or tissue using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial preparation.
-
Plate Mitochondria: Add 25 µL of MAS containing 15 µg of mitochondria to each well of a Seahorse XF96 cell culture microplate. Centrifuge the plate at 2,000 x g for 20 minutes at 4°C to adhere the mitochondria to the bottom of the wells.
-
Add Substrates: Gently add 155 µL of pre-warmed MAS containing the desired substrates (e.g., glutamate and malate for Complex I-driven respiration) to each well.
-
Equilibrate: Incubate the plate at 37°C in a CO2-free incubator for at least 1 hour.
-
Load Cartridge: Load the Seahorse XF96 sensor cartridge with the compounds to be injected:
-
Port A: 20 µL of ADP (to measure State 3 respiration)
-
Port B: 22 µL of oligomycin (to measure State 4o respiration)
-
Port C: 24 µL of FCCP (to measure maximal uncoupled respiration)
-
Port D: 26 µL of Antimycin A and Rotenone (to inhibit mitochondrial respiration and measure non-mitochondrial oxygen consumption)
-
-
Calibrate and Run: Calibrate the Seahorse XFe96 analyzer and then replace the calibration plate with the sample plate to start the assay.[6]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify the direct binding of an inhibitor to its target protein in a cellular context.
Materials:
-
Cultured cells
-
Test inhibitor and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., containing protease inhibitors)
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody against the target protein
Procedure:
-
Cell Treatment: Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
Harvest and Wash: Harvest the cells and wash them with PBS.
-
Heat Shock: Resuspend the cells in PBS and aliquot them into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the target of interest by Western blotting.
-
Data Analysis: Quantify the band intensities. A ligand-bound protein will be more thermally stable, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle control.[7][8][9][10][11]
Visualizations
Mitochondrial Electron Transport Chain and Inhibitor Targets
Caption: The mitochondrial electron transport chain with specific sites of inhibition.
Experimental Workflow for Assessing Mitochondrial Inhibition
Caption: Workflow for measuring oxygen consumption rate to assess inhibitor effects.
Logical Relationship of Inhibitor Specificity
Caption: Logical relationship between on-target and off-target effects of an inhibitor.
Off-Target Effects and Specificity Confirmation
While the primary targets of these inhibitors are well-established, off-target effects can influence experimental outcomes.
-
Rotenone: Beyond Complex I, rotenone has been reported to interact with microtubules, although this effect is typically observed at higher concentrations than those required for respiratory inhibition.[12]
-
Atpenin A5: It is considered highly specific for Complex II.[3][4][13] However, at very low concentrations (1 nM), it can activate mitochondrial ATP-sensitive potassium (mKATP) channels without inhibiting Complex II, suggesting a potential off-target interaction.[4]
-
Antimycin A: While its primary target is Complex III, it can also stimulate the production of reactive oxygen species (ROS).[5][14]
-
Sodium Azide: In addition to inhibiting Complex IV, sodium azide can inhibit other enzymes, such as catalase.[15]
To confirm the specificity of a novel inhibitor like "this compound," several advanced techniques can be employed:
-
Kinome Scanning: This involves screening the inhibitor against a large panel of kinases to identify any off-target kinase interactions.
-
Chemical Proteomics: This approach uses the inhibitor as a "bait" to pull down its binding partners from a cell lysate, which are then identified by mass spectrometry. This can reveal a broad spectrum of on- and off-targets.
References
- 1. Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of rotenone binding to respiratory complex I depends on ligand flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The complex II inhibitor atpenin A5 protects against cardiac ischemia-reperfusion injury via activation of mitochondrial KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. protocols.io [protocols.io]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. news-medical.net [news-medical.net]
- 12. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sodium azide poisoning: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Mitochondrial Respiration: A Comparative Guide to Current Research Tools
For Researchers, Scientists, and Drug Development Professionals
The assessment of mitochondrial respiration is fundamental to understanding cellular metabolism, disease pathogenesis, and the mechanism of action of novel therapeutics. This guide provides a comparative overview of current research tools used to benchmark mitochondrial respiration, offering insights into their principles, applications, and the types of data they generate. While a specific product named "Mitochondrial Respiration-IN-4" could not be identified in the current literature, this guide will focus on established and widely used methodologies, providing a framework for the evaluation of any new tool in this domain.
Core Methodologies for Assessing Mitochondrial Respiration
The two primary approaches for quantifying mitochondrial respiration in a laboratory setting are high-resolution respirometry and extracellular flux analysis. Each offers distinct advantages and is suited to different experimental questions.
High-Resolution Respirometry (HRR) , often considered the "gold standard," directly measures oxygen consumption in a closed chamber with high precision.[1] This technique can be applied to a variety of sample types, including isolated mitochondria, permeabilized cells, and tissue biopsies.[1][2]
Extracellular Flux (ECF) Analysis simultaneously measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) of adherent cells in a multi-well plate format. This technology is well-suited for higher-throughput screening and for studying the interplay between mitochondrial respiration and glycolysis.[3]
Comparison of Key Research Tools
Below is a summary of the key features of HRR and ECF analysis, along with commonly used chemical tools (inhibitors and uncouplers) that are essential for probing the function of the electron transport chain (ETC).
| Feature | High-Resolution Respirometry (e.g., Oroboros Oxygraph) | Extracellular Flux Analysis (e.g., Seahorse XF Analyzer) | Chemical Probes (e.g., Rotenone, FCCP) |
| Principle | Amperometric or optical measurement of O2 concentration in a sealed chamber. | Sensor probes measure real-time changes in O2 and pH in a transient microchamber.[3] | Specific inhibition or uncoupling of mitochondrial protein complexes. |
| Primary Output | Oxygen consumption rate (pmol O2/s/mg protein). | Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).[3] | Modulation of OCR and ECAR, revealing specific ETC complex function. |
| Sample Types | Isolated mitochondria, permeabilized cells/tissues, small organisms.[1] | Adherent cells, spheroids, isolated mitochondria. | Used in conjunction with HRR and ECF analysis. |
| Throughput | Low to medium (typically 2-6 chambers). | High (24- or 96-well plates). | N/A |
| Advantages | High sensitivity and resolution, precise control of substrates and inhibitors. | Higher throughput, simultaneous measurement of respiration and glycolysis.[3] | Allows for detailed mechanistic investigation of the ETC. |
| Limitations | Lower throughput, requires larger sample amounts per experiment. | Indirect measurement of cellular bioenergetics, less sensitive for some applications. | Potential for off-target effects, requires careful titration. |
Experimental Protocols and Data Presentation
To illustrate the application of these tools, we provide a standard experimental workflow and representative data for assessing mitochondrial function using chemical probes with an extracellular flux analyzer.
Experimental Protocol: Mitochondrial Stress Test using Seahorse XF Analyzer
This protocol is designed to assess key parameters of mitochondrial function by sequentially injecting a series of metabolic inhibitors and uncouplers.[3]
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Preparation: The day of the assay, replace the growth medium with a low-buffered Seahorse XF assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Instrument Setup: Calibrate the Seahorse XF Analyzer and prepare the injection ports of the sensor cartridge with the following compounds:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (a protonophore and uncoupler)
-
Port C: Rotenone (Complex I inhibitor) & Antimycin A (Complex III inhibitor)
-
-
Assay Execution: Place the cell culture plate in the XF Analyzer and initiate the protocol. The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds and measuring the subsequent changes in metabolic rates.
Representative Data
The data below represents a typical mitochondrial stress test profile.
| Parameter | Description | Representative OCR (pmol/min) |
| Basal Respiration | The baseline oxygen consumption of the cells. | 150 |
| ATP-Linked Respiration | The decrease in OCR after oligomycin injection, representing the portion of respiration dedicated to ATP synthesis. | 100 |
| Proton Leak | The remaining OCR after oligomycin injection, attributed to proton leak across the inner mitochondrial membrane. | 50 |
| Maximal Respiration | The peak OCR after FCCP injection, indicating the maximum respiratory capacity of the mitochondria. | 300 |
| Spare Respiratory Capacity | The difference between maximal and basal respiration, representing the cell's ability to respond to increased energy demand. | 150 |
| Non-Mitochondrial Respiration | The OCR remaining after the injection of rotenone and antimycin A. | 20 |
Visualizing Mitochondrial Respiration and Experimental Workflows
Diagrams are crucial for understanding the complex processes of mitochondrial respiration and the logic of experimental designs.
References
- 1. A Novel Malate Dehydrogenase 2 Inhibitor Suppresses Hypoxia-Inducible Factor-1 by Regulating Mitochondrial Respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Mitochondrial Respiratory Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of mitochondrial respiration: a novel strategy to enhance drug-induced apoptosis in human leukemia cells by a reactive oxygen species-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mitochondrial Respiration-IN-4: A Safety and Logistical Guide
Disclaimer: The following disposal procedures are a recommendation based on available data for similar compounds. It is imperative to consult your institution's specific safety guidelines and the official Safety Data Sheet (SDS) for Mitochondrial Respiration-IN-4, should it become available. Always prioritize local regulations and the guidance of your institution's Environmental Health and Safety (EHS) department.
Hazard Profile and Safety Summary
Based on the Safety Data Sheet for the analogous compound, Mitochondrial Respiration-IN-1 hydrobromide, chemicals in this class may present the following hazards. This information should be treated as a conservative estimate for the hazards of this compound.
| Hazard Category | GHS Classification | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
Experimental Protocols: Safe Disposal Workflow
The proper disposal of this compound, whether in solid (powder) or liquid (dissolved in solvent) form, must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other impervious clothing.
-
Respiratory Protection: Use of a fume hood is required to avoid inhalation of any dust or vapors.
Disposal of Solid this compound
-
Work Area Preparation: Conduct all disposal procedures within a certified chemical fume hood.
-
Containment: Carefully sweep any remaining solid this compound into a designated, labeled hazardous waste container. Avoid generating dust.
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound"), the primary hazards (e.g., "Toxic," "Aquatic Hazard"), and the date of accumulation.
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, such as strong acids, alkalis, and oxidizing agents.
-
Final Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal company.
Disposal of Liquid Waste Containing this compound
Liquid waste may include unused solutions or contaminated solvents.
-
Waste Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Solvent Compatibility: If dissolved in a solvent, ensure the waste container is compatible with that solvent. Do not mix incompatible waste streams.
-
Container Labeling: Label the liquid hazardous waste container with "Hazardous Waste," the chemical name ("this compound"), the solvent used, and the associated hazards ("Toxic," "Aquatic Hazard").
-
Storage and Disposal: Store the sealed container in a secondary containment tray within a designated hazardous waste storage area. Follow your institution's procedures for the disposal of liquid hazardous waste.
Decontamination of Labware
-
Initial Rinse: Rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol or acetone) to remove residual this compound.
-
Collect Rinsate: This initial rinsate must be collected and disposed of as liquid hazardous waste.
-
Secondary Wash: After the initial solvent rinse, wash the labware with soap and water.
Mandatory Visualization: Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling Mitochondrial respiration-IN-4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Mitochondrial Respiration-IN-4. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
A thorough hazard assessment should always be conducted before beginning any experiment.[1] The following table summarizes the recommended personal protective equipment for handling this compound, based on guidelines for similar research compounds.[2]
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles with Side-Shields | Provides a necessary barrier against chemical splashes, dust, and flying debris.[3][4][5] A face shield should be worn over safety goggles when there is a significant splash hazard.[3][4][6] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Disposable nitrile gloves offer protection against incidental chemical exposure.[3][6] For prolonged contact or when handling stock solutions, consider double-gloving or using more robust gloves.[3] Gloves should be inspected before use and changed immediately upon contamination.[6] |
| Body Protection | Laboratory Coat | A lab coat is the minimum requirement to protect skin and clothing from spills.[4][6] Ensure the lab coat is fully buttoned. For handling larger quantities or in situations with a higher risk of fire, a fire-resistant lab coat is recommended.[4] |
| Respiratory Protection | Suitable Respirator | To be used in poorly ventilated areas or when the compound may become airborne (e.g., weighing powder).[4] The type of respirator should be selected based on a formal risk assessment. |
| Footwear | Closed-Toe Shoes | Essential for protecting feet from spills and dropped objects.[4][6] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the key steps for safely handling this compound from receipt to experimental use.
-
Receiving and Storage :
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[2]
-
Follow the supplier's specific storage temperature recommendations.
-
-
Preparation of Solutions :
-
All handling of the solid compound and preparation of stock solutions should be performed in a designated area, preferably within a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.[2]
-
Wear all recommended PPE as detailed in the table above.
-
When weighing the compound, use an analytical balance inside a ventilated enclosure to prevent the dissemination of fine powders.
-
-
Experimental Use :
-
Clearly label all solutions containing this compound.
-
When adding the compound to cell cultures or reaction mixtures, do so carefully to avoid splashes and aerosols.
-
Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste :
-
Dispose of unused this compound and any solutions containing the compound as hazardous chemical waste.
-
Collect all chemical waste in a designated, properly labeled, and sealed container.
-
Never pour this chemical down the drain, as it is very toxic to aquatic life with long-lasting effects.[2]
-
-
Contaminated Materials :
-
Dispose of all contaminated lab supplies, such as pipette tips, gloves, and paper towels, in a designated hazardous waste container.
-
Do not mix this waste with general laboratory trash.
-
-
Decontamination :
-
Clean any spills immediately, following your institution's established procedures for hazardous chemical spills.
-
Decontaminate work surfaces and equipment with an appropriate solvent (e.g., ethanol) followed by a thorough cleaning with soap and water.
-
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
References
- 1. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 2. Mitochondrial respiration-IN-1 hydrobromide|MSDS [dcchemicals.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 6. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
